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  • Product: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
  • CAS: 1698637-01-2

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol structural motif is a highly functionalized aliphatic scaffold frequently utilized in the design of selective receptor antagonists, kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol structural motif is a highly functionalized aliphatic scaffold frequently utilized in the design of selective receptor antagonists, kinase inhibitors, and epigenetic modulators[1]. From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this scaffold presents unique challenges and opportunities. It features a tertiary amine embedded within a piperidine ring, a primary amine terminating a propyl chain, and a secondary alcohol. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the pharmacokinetic (PK) profiling of these derivatives, bridging physicochemical causality with in vitro and in vivo experimental design.

Structural Rationale and Physicochemical Causality

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of any compound is fundamentally dictated by its physicochemical properties. For 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol derivatives, the functional groups drive specific biological interactions:

  • Di-Cationic State at Physiological pH: The primary amine (pKa ~10.2) and the piperidine nitrogen (pKa ~8.9) ensure that the molecule is predominantly di-protonated at pH 7.4. Causality: This high basicity severely restricts passive transcellular membrane permeation (lowering apparent permeability, Papp​ ) and drives the LogD 7.4​ into negative, highly hydrophilic territory. Consequently, oral absorption relies heavily on paracellular diffusion or active uptake transporters.

  • Lysosomal Trapping: Highly basic, lipophilic amines are notorious for partitioning into acidic subcellular compartments (lysosomes), where they become protonated and trapped. Causality: This phenomenon artificially inflates the apparent volume of distribution ( Vss​ ) during in vivo studies and can lead to prolonged tissue half-lives.

  • Metabolic Liabilities: The primary amine is highly susceptible to oxidative deamination via Monoamine Oxidases (MAO) or Cytochrome P450 (CYP) enzymes. The piperidine ring is a classic site for CYP-mediated N-dealkylation, while the ethan-1-ol group provides a direct site for Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs).

PK_Workflow cluster_invitro In Vitro Self-Validating Assays Start 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol PhysChem Physicochemical Profiling (pKa, logD, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM, PPB) PhysChem->InVitro Guides assay design InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo IVIVE prediction Caco2 Caco-2 Permeability (Efflux & Uptake) InVitro->Caco2 HLM Microsomal Stability (CYP/UGT Clearance) InVitro->HLM

Fig 1. Sequential pharmacokinetic profiling workflow from physicochemical analysis to in vivo models.

In Vitro Permeability: Bidirectional Caco-2 Assay

Because the di-cationic nature of the scaffold impedes passive diffusion, bidirectional Caco-2 permeability assays are mandatory to evaluate intestinal absorption and identify potential efflux pump (e.g., P-glycoprotein) liabilities[2].

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates internal validation steps to confirm monolayer integrity and rule out non-specific binding[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/well. Culture for 21 days to ensure full differentiation into polarized enterocyte monolayers[3].

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω⋅cm2 are utilized[2].

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Integrity Validation (Post-Assay): Co-incubate with Lucifer Yellow (a paracellular marker). A post-assay Papp​ of Lucifer Yellow < 0.5×10−6 cm/s confirms the tight junctions remained intact during the assay[3].

  • Mass Balance Validation: Calculate total compound recovery. Recovery must be >80% to ensure the highly basic compound is not non-specifically binding to the plasticware.

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[4].

Hepatic Metabolic Stability: Microsomal Assay

The primary amine and piperidine core are highly vulnerable to Phase I oxidation. We utilize Human Liver Microsomes (HLM) to calculate intrinsic clearance ( CLint​ )[5].

Self-Validating Protocol

To prove causality (that degradation is enzymatically driven rather than chemical instability), a minus-cofactor control is strictly enforced[6].

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ [7].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes[5].

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes)[5].

    • Self-Validation Step: Maintain a parallel control plate where buffer is added instead of NADPH (-NADPH control).

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, remove 30 µL aliquots and immediately quench into 120 µL of ice-cold acetonitrile containing an internal standard[5].

  • Analysis: Centrifuge at 5500 rpm to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination half-life ( t1/2​ ) and calculate CLint​ [7].

Metabolic_Pathway Parent Parent Scaffold (Piperidine-Ethanol-Amine) CYP_Ox Oxidative Deamination (Primary Amine) Parent->CYP_Ox CYP450 / MAO CYP_Dealk N-Dealkylation (Piperidine Ring) Parent->CYP_Dealk CYP3A4 / CYP2D6 UGT_Conj Glucuronidation (Ethan-1-ol OH group) Parent->UGT_Conj UGT Enzymes Met1 Aldehyde / Acid Metabolite CYP_Ox->Met1 Met2 Des-aminopropyl Piperidine CYP_Dealk->Met2 Met3 O-Glucuronide Conjugate UGT_Conj->Met3

Fig 2. Primary hepatic metabolic pathways for the 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

In Vivo Pharmacokinetic Profiling

To bridge in vitro data to systemic exposure, in vivo profiling in Sprague-Dawley rats is conducted.

  • Intravenous (IV) Dosing (1 mg/kg): Formulated in 5% DMSO / 95% Saline to ensure complete solubility. Serial blood sampling via jugular vein cannulation allows for the calculation of systemic Clearance ( CL ) and Volume of Distribution ( Vss​ ).

  • Oral (PO) Dosing (10 mg/kg): Formulated in 0.5% Methylcellulose. Comparing the dose-normalized Area Under the Curve (AUC) of the PO arm to the IV arm yields the absolute bioavailability ( F% ). Due to the di-cationic nature of the scaffold, F% is typically low (<15%) without prodrug modification or formulation enhancement.

Quantitative Data Presentation

The following tables summarize the expected physicochemical and pharmacokinetic boundaries for this chemical class based on the structural causality discussed above.

Table 1: Predicted Physicochemical Properties
ParameterExpected ValueCausality / PK Implication
Molecular Weight 228.34 g/mol Highly favorable for absorption (Lipinski's Rule of 5).
pKa 1 (Primary Amine) ~10.2Fully protonated at pH 7.4. Restricts passive transcellular diffusion.
pKa 2 (Piperidine N) ~8.9Protonated at pH 7.4. Leads to a di-cationic state in plasma.
LogD (pH 7.4) -1.5 to -0.5Highly hydrophilic. Requires active transport for oral bioavailability.
Topological PSA 52.5 ŲFavorable for BBB penetration, but offset by cationic charges.
Table 2: Representative In Vitro & In Vivo PK Parameters
Assay / ParameterTypical RangeInterpretation
Caco-2 Papp​ (A-B) < 1.0×10−6 cm/sPoor passive permeability; paracellular route dominant.
Caco-2 Efflux Ratio > 2.5Potential substrate for P-glycoprotein (P-gp) active efflux.
HLM CLint​ 15 - 45 µL/min/mgModerate hepatic extraction; susceptible to CYP oxidation.
Rat IV Clearance ( CL ) 30 - 50 mL/min/kgHigh clearance, approaching hepatic blood flow limits.
Rat Volume of Dist. ( Vss​ ) 5 - 12 L/kgExtensive tissue distribution due to lysosomal trapping of basic amines.
Rat Bioavailability ( F% ) 5 - 15%Low oral exposure due to poor permeability and first-pass metabolism.

References

  • Title: In Vitro and in Vivo Evaluation of Dihydropyrimidinone C-5 Amides as Potent and Selective α1A Receptor Antagonists for the Treatment of Benign Prostatic Hyperplasia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: PubMed Central (PMC) URL: [Link]

  • Title: Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay Source: Brazilian Journal of Medical and Biological Research URL: [Link] (Derived from UFRGS index[3])

Sources

Exploratory

The Bifunctional Pharmacophore: A Technical Guide to the Biological Activity and Applications of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Executive Summary The paradigm of modern medicinal chemistry has shifted from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional scaffolds that offer improved target specificity and favorable pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has shifted from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional scaffolds that offer improved target specificity and favorable pharmacokinetic profiles. 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol represents a highly versatile, heterobifunctional aliphatic scaffold.

By combining a basic piperidine core, a flexible primary amine (3-aminopropyl), and a primary/secondary alcohol (ethan-1-ol), this molecule serves two distinct modalities in drug discovery:

  • As a Structural Pharmacophore: It acts as a critical anchoring moiety in the design of potent enzyme inhibitors, most notably against serine proteases like Matriptase, as well as anti-infective agents targeting Botulinum neurotoxin and Plasmodium falciparum [1][2].

  • As an Advanced TPD Linker: It functions as a rigidified, basic linker in Targeted Protein Degradation (TPD), enabling the orthogonal assembly of Proteolysis Targeting Chimeras (PROTACs) with improved physicochemical properties compared to traditional PEG linkers [3].

This whitepaper synthesizes the structural rationale, biological mechanisms, and field-proven experimental protocols associated with this compound, providing a comprehensive guide for drug development professionals.

Structural Biology & Physicochemical Profiling

To understand the biological activity of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, one must analyze the causality behind its structural components. Every functional group serves a specific mechanistic purpose when engaging with biological targets.

  • The Piperidine Core (The Anchor): The nitrogen atom within the piperidine ring possesses a pKa of approximately 10.4 [4]. This ensures that the molecule is predominantly protonated at physiological pH (7.4) and within the slightly acidic tumor microenvironment (pH 6.5–6.9). This localized positive charge is essential for forming strong salt-bridge interactions with highly electronegative binding pockets, such as the Asp189 residue located in the S1 pocket of serine proteases.

  • The 3-Aminopropyl Moiety (The Vector): The three-carbon alkyl chain provides optimal spatial flexibility, allowing the primary amine to exit deep binding pockets and reach solvent-exposed regions. The terminal primary amine acts as a potent hydrogen bond donor in biological systems and serves as a highly reactive nucleophile for synthetic amide coupling.

  • The Ethan-1-ol Moiety (The Functional Hub): Located at the 4-position of the piperidine ring, this aliphatic alcohol provides a critical vector for stereochemical exploration. It acts as both a hydrogen bond donor and acceptor, facilitating target engagement. Synthetically, it allows for orthogonal functionalization (e.g., via Mitsunobu etherification) without cross-reacting with the primary amine.

Quantitative Physicochemical Summary
Property / FeatureValue / DescriptionBiological & Synthetic Implication
Molecular Weight ~186.29 g/mol Low molecular weight allows incorporation into larger bivalent molecules (e.g., PROTACs) while minimizing Lipinski Rule of 5 violations.
Piperidine pKa ~10.4Guarantees protonation at physiological pH; drives critical salt-bridge formation in target enzyme S1 pockets.
LogP (Estimated) 0.1 to 0.5Highly hydrophilic nature offsets the lipophilicity of attached warheads, improving overall aqueous solubility.
Topological Polar Surface Area ~52.5 ŲOptimal for maintaining cell permeability while providing sufficient polarity for target binding.
Heterobifunctionality Primary Amine + AlcoholEnables orthogonal, sequential synthetic workflows (amide coupling followed by etherification) in parallel library synthesis.

Modality I: Pharmacophore in Enzyme Inhibition (Matriptase)

One of the most clinically relevant applications of the 1-(3-aminopropyl)piperidin-4-yl chemotype is its role in inhibiting Matriptase , a type II transmembrane serine protease.

Mechanism of Action

Matriptase is frequently dysregulated in human cancers and is responsible for the cleavage and activation of pro-Hepatocyte Growth Factor (pro-HGF). Active HGF subsequently binds to the c-Met receptor, triggering a kinase cascade (MAPK/PI3K) that drives tumor invasion and metastasis.

Derivatives built upon the 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol scaffold act as potent, competitive inhibitors of Matriptase [1]. The causality of this inhibition is deeply rooted in the scaffold's 3D conformation:

  • The protonated piperidine nitrogen anchors deeply into the S1 pocket, forming a critical salt bridge with Asp189.

  • The 3-aminopropyl chain extends outward, allowing the terminal amine to form strong hydrogen bonds with the Gln175 side chain.

  • The ethan-1-ol group (when functionalized with bulky aromatic or carbamimidoylphenoxy groups) occupies the P2/P4 pockets, establishing strong CH-π contacts (e.g., with Trp215) that drastically increase selectivity over other serine proteases like thrombin or urokinase.

G Matriptase Matriptase (Active) ProHGF Pro-HGF (Inactive) Matriptase->ProHGF HGF HGF (Active) ProHGF->HGF Cleavage by Matriptase cMet c-Met Receptor HGF->cMet Binds & Activates Metastasis Tumor Invasion & Metastasis cMet->Metastasis Kinase Cascade (MAPK/PI3K) Inhibitor 1-(3-Aminopropyl)piperidin-4-yl Derivative Inhibitor->Matriptase Inhibits (S1 Pocket)

Fig 1: Matriptase-mediated HGF/c-Met signaling pathway and targeted inhibition mechanism.

Modality II: Advanced Linkerology in Targeted Protein Degradation

Beyond direct inhibition, this scaffold is highly prized as a linker in the synthesis of PROTACs. Analogous to its commercially available counterpart, 1-(1-(3-Chloropropyl)piperidin-4-yl)ethan-1-ol[3], the amino-variant offers distinct advantages over traditional flexible Polyethylene Glycol (PEG) linkers.

The Entropic Advantage

PROTACs function by inducing a ternary complex between a Protein of Interest (POI), the PROTAC, and an E3 Ubiquitin Ligase. Highly flexible PEG linkers suffer from a massive entropic penalty upon ternary complex formation because they must freeze into a single conformation.

By incorporating the rigid piperidine ring , 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol pre-organizes the linker trajectory, reducing the entropic cost of binding. Furthermore, the basic nitrogen introduces a localized positive charge that disrupts intramolecular hydrophobic collapse (a common issue where the POI ligand and E3 ligand fold onto each other), thereby increasing the effective concentration of the active, extended PROTAC conformation.

G Scaffold 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Heterobifunctional Linker PROTAC Assembled PROTAC Degrader Scaffold->PROTAC Yields E3Ligand E3 Ligase Ligand (e.g., Thalidomide) E3Ligand->Scaffold Amide Coupling (via 3-Aminopropyl) POILigand POI Ligand (Target Binder) POILigand->Scaffold Etherification (via Ethan-1-ol) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Induces Formation Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 2: Orthogonal assembly of a PROTAC degrader utilizing the heterobifunctional scaffold.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol in both synthetic chemistry and biochemical evaluation.

Protocol A: Orthogonal Synthesis of a PROTAC Degrader

This protocol exploits the heterobifunctionality of the scaffold to sequentially attach an E3 ligase ligand and a POI ligand.

Step 1: Amide Coupling (E3 Ligase Ligand Attachment)

  • Objective: Couple the primary amine of the 3-aminopropyl group to a carboxylic acid-functionalized Cereblon ligand (e.g., a pomalidomide derivative).

  • Procedure:

    • Dissolve 1.0 eq of the Cereblon-COOH ligand in anhydrous DMF.

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in preventing epimerization and driving the reaction of hindered substrates. DIPEA ensures the piperidine and primary amine remain fully free-based.

    • Stir for 15 minutes at room temperature to form the active ester.

    • Add 1.1 eq of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol dropwise. Stir for 2 hours.

    • Quench with water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Step 2: Mitsunobu Etherification (POI Ligand Attachment)

  • Objective: Link the ethan-1-ol hydroxyl group to a phenolic POI ligand.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq), the phenolic POI ligand (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an argon atmosphere.

    • Cool the mixture to 0°C.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes. Causality: DIAD activates the PPh₃ to form a phosphonium intermediate with the ethan-1-ol oxygen, which is subsequently displaced by the phenolic POI ligand via an SN2 mechanism, forming a stable ether linkage.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate under reduced pressure and purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA). Validate mass via LC-MS.

Protocol B: Fluorogenic Biochemical Assay for Matriptase Inhibition

This protocol measures the inhibitory potency (IC₅₀) of derivatives synthesized from the scaffold.

  • Reagents: Recombinant human Matriptase catalytic domain, Boc-QAR-AMC (fluorogenic substrate), Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.05% Tween-20).

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO (final DMSO concentration in assay must not exceed 1%).

    • In a black 96-well microplate, mix 10 µL of inhibitor solution with 40 µL of Matriptase enzyme diluted in Assay Buffer. Causality: The inclusion of 0.05% Tween-20 is critical; it prevents the highly lipophilic aromatic derivatives from forming non-specific colloidal aggregates that yield false-positive inhibition.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Initiate the reaction by adding 50 µL of Boc-QAR-AMC substrate (final concentration 50 µM).

    • Measure the kinetic release of 7-amino-4-methylcoumarin (AMC) using a microplate reader at Ex: 380 nm / Em: 460 nm for 20 minutes.

    • Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression (four-parameter logistic equation) against a vehicle control.

References

  • Goswami, R., et al. "Structure-guided discovery of 1,3,5-trisubstituted benzenes as potent and selective matriptase inhibitors with in vivo antitumor efficacy." Bioorganic & Medicinal Chemistry, 2014.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40614391, (R)-1-(Piperidin-4-YL)ethanol." PubChem, 2025.[Link]

Foundational

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Applications

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate highly functionalized aliphatic heterocycles that serve as pivotal building blocks in modern drug discovery. 1-(1-(3-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate highly functionalized aliphatic heterocycles that serve as pivotal building blocks in modern drug discovery. 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a prime example of a versatile, di-basic scaffold. It elegantly combines the conformational rigidity of a piperidine core, the extended basicity of a 3-aminopropyl linker, and the hydrogen-bonding capacity of a secondary alcohol.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Profiling & Structural Data

While highly specific, multi-functionalized derivatives like 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol may not always have a single, universally assigned CAS registry number in standard commercial databases, its structural sub-components and related analogs—such as 1-(3-aminopropyl)piperidin-4-ol (CAS 4608-78-0)[1] and 4-piperidineethanol (CAS 622-26-4)[2]—are extensively documented.

The quantitative physicochemical data for the target compound is summarized in Table 1.

Table 1: Physicochemical Properties of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

PropertyValueCausality / Significance
Molecular Formula C₁₀H₂₂N₂ODefines the atomic composition.
Molecular Weight 186.29 g/mol Optimal low-molecular-weight building block for fragment-based drug design (FBDD).
Exact Mass 186.1732 DaCritical for high-resolution LC-MS validation during synthesis.
pKa (Piperidine N) ~11.1Ensures the core nitrogen is protonated at physiological pH (pH 7.4)[3].
pKa (Primary Amine) ~10.4Enables the formation of stable di-hydrochloride salts for improved aqueous solubility.
H-Bond Donors 2 (-NH₂, -OH)Facilitates strong interactions with target protein residues.
H-Bond Acceptors 3 (N, N, O)Enhances topological polar surface area (TPSA).

Structural & Mechanistic Significance

Understanding the causality behind a molecule's structural motifs is essential for rational drug design. The architecture of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is divided into three functional zones:

  • The Piperidine Core : Acts as a basic, hydrophobic scaffold. The nitrogen atom (pKa ~11.1)[3] readily forms salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the binding pockets of G-Protein Coupled Receptors (GPCRs).

  • The 3-Aminopropyl Spacer : This flexible linker extends a primary amine into solvent-exposed regions or adjacent binding sub-pockets. It is frequently utilized as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

  • The 1-Hydroxyethyl Group : Unlike simple primary alcohols, the 1-hydroxyethyl group introduces a chiral center at the C1 position of the ethyl chain. Utilizing enantiopure precursors like (R)-1-(piperidin-4-yl)ethanol[4] allows for stereospecific target engagement, which is critical for minimizing off-target toxicity.

Pharmacophore Core Piperidine Core (Hydrophobic/Basic) Target Target Protein (e.g., GPCR/Kinase) Core->Target Hydrophobic & Ionic Interaction Amine Primary Amine (H-Bond Donor/Acceptor) Amine->Target Ionic/H-Bonding Alcohol Secondary Alcohol (H-Bond Donor) Alcohol->Target H-Bonding

Fig 1: Pharmacophore mapping and receptor interaction pathways of the compound.

Self-Validating Synthetic Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol describes the synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol using a self-validating protection/deprotection strategy.

Rationale & Causality

Direct alkylation of 1-(piperidin-4-yl)ethan-1-ol with 3-bromopropylamine would result in uncontrolled polymerization and polyalkylation. By utilizing N-Boc-3-bromopropylamine , we restrict the reaction to a single nucleophilic substitution at the piperidine nitrogen.

Step-by-Step Protocol

Step 1: N-Alkylation

  • Reagents : Dissolve 1.0 eq of 1-(piperidin-4-yl)ethan-1-ol[4] and 1.1 eq of N-Boc-3-bromopropylamine in anhydrous acetonitrile (MeCN).

  • Base Addition : Add 2.5 eq of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild, non-nucleophilic base that neutralizes the HBr byproduct without inducing elimination (dehydrohalogenation) of the alkyl bromide.

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Validation : Monitor via TLC (DCM:MeOH 9:1). The secondary amine starting material will disappear. LC-MS will confirm the Boc-protected intermediate at m/z 287.4 [M+H]⁺ .

Step 2: Boc Deprotection

  • Reagents : Isolate the intermediate and dissolve it in dichloromethane (CH₂Cl₂).

  • Acid Addition : Add trifluoroacetic acid (TFA) dropwise at 0°C, then warm to room temperature (RT) for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group, releasing the primary amine as a TFA salt, while leaving the secondary alcohol intact.

  • Workup & Validation : Concentrate under reduced pressure and neutralize with basic ion-exchange resin or 1M NaOH. Final LC-MS validation must show a clean shift to the target mass at m/z 187.3[M+H]⁺ .

Synthesis A 1-(Piperidin-4-yl)ethan-1-ol (Starting Material) C Alkylation Reaction (K2CO3, MeCN, 80°C) A->C B N-Boc-3-bromopropylamine (Alkylation Agent) B->C D Boc-Protected Intermediate (m/z 287.4) C->D E TFA Deprotection (CH2Cl2, RT) D->E F 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (Target Compound, m/z 187.3) E->F

Fig 2: Step-by-step synthetic workflow for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS (ESI+) : A dominant peak at m/z 187.3 corresponding to [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃) : Look for the characteristic doublet at ~1.15 ppm (3H, -CH₃ of the hydroxyethyl group) and a broad singlet at ~2.75 ppm (2H, -CH₂-NH₂) which disappears upon D₂O exchange.

  • IR Spectroscopy : Broad absorption bands at ~3300-3400 cm⁻¹ confirming the presence of both the primary amine (-NH₂) and the secondary alcohol (-OH).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73953, 4-Piperidineethanol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40614391, (R)-1-(Piperidin-4-YL)ethanol." PubChem, [Link].

Sources

Exploratory

A Technical Guide to the Preliminary Toxicological Evaluation of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Abstract The development of novel chemical entities (NCEs) for therapeutic use necessitates a rigorous and systematic evaluation of their safety profile. This guide outlines a comprehensive strategy for the preliminary t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel chemical entities (NCEs) for therapeutic use necessitates a rigorous and systematic evaluation of their safety profile. This guide outlines a comprehensive strategy for the preliminary toxicological assessment of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, a piperidine derivative with potential pharmacological applications. Given the limited publicly available toxicity data for this specific molecule, this document serves as a foundational framework for researchers and drug development professionals. We will detail a tiered approach, beginning with essential in vitro assays to assess cytotoxicity and genotoxicity, followed by foundational in vivo studies to determine acute systemic toxicity. The causality behind each experimental choice is explained, and every described protocol is designed as a self-validating system adhering to international regulatory standards. This whitepaper provides detailed methodologies, data interpretation guidelines, and a robust framework for making critical go/no-go decisions in early-stage drug development.

Introduction: The Imperative for Early Safety Assessment

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol belongs to the piperidine class of compounds, a scaffold present in numerous approved pharmaceuticals and molecules with demonstrated biological activity, including antileukemic and neurotropic effects.[1] While the therapeutic potential of such NCEs is promising, a thorough understanding of their toxicological profile is paramount before any consideration for clinical trials.[2][3] Early-phase toxicological screening is not merely a regulatory hurdle; it is a critical scientific step to de-risk a drug candidate, identify potential liabilities, and ensure patient safety.[4] Up to 80% of drug candidates are halted during early development due to safety concerns, making robust preliminary toxicity screening an essential investment of time and resources.[4]

This guide provides an integrated, tiered strategy for the initial safety evaluation of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, grounded in established regulatory guidelines and best practices.

Pre-analytical Phase: Test Article Characterization

Before initiating any toxicological study, the identity, purity, and stability of the test article, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, must be unequivocally established under Good Laboratory Practice (GLP) conditions.[5] This foundational step ensures that any observed toxicity is attributable to the compound itself and not to impurities or degradation products.

Key Characterization Parameters:

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage purity.

  • Solubility: Determination in relevant solvents (e.g., water, DMSO, saline) to prepare appropriate dosing formulations.

  • Stability: Assessment of stability in the chosen vehicle over the duration of the planned experiments.

Tier 1: In Vitro Toxicity Profiling

The initial tier of assessment utilizes in vitro (cell-based) assays. This approach is rapid, cost-effective, requires minimal compound, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing by screening for significant liabilities early.[6]

Cytotoxicity Assessment: Gauging Direct Cellular Damage

Causality: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes direct cell death. This data is crucial for selecting dose ranges for subsequent, more complex assays (like genotoxicity) and provides an initial indication of the therapeutic index. We will employ two distinct assays that measure different hallmarks of cell death to create a more robust and validated dataset.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Parallel Assays cluster_read Data Acquisition & Analysis prep1 Culture selected cell line (e.g., HepG2, HEK293) prep2 Seed cells in 96-well plates prep1->prep2 prep3 Allow cells to adhere (24 hours) prep2->prep3 treat1 Prepare serial dilutions of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol prep3->treat1 treat2 Add compound to cells treat1->treat2 treat3 Incubate for 24-72 hours treat2->treat3 assay1 MTT Assay: Add MTT reagent, Incubate, Solubilize Formazan treat3->assay1 Perform in parallel assay2 LDH Assay: Transfer supernatant, Add LDH reaction mix treat3->assay2 Perform in parallel read1 Measure Absorbance (Spectrophotometer) assay1->read1 assay2->read1 calc1 Calculate % Cell Viability read1->calc1 calc2 Calculate IC50 Value calc1->calc2 report Report Results calc2->report

Caption: Workflow for dual cytotoxicity assessment.

  • Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

  • Experimental Protocol:

    • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a 2x concentration series of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6][7] LDH is a stable cytosolic enzyme that leaks into the culture medium upon cell lysis.[7] This method is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Experimental Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.

    • Supernatant Collection: After incubation, carefully transfer a 50 µL aliquot of the culture supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.

    • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate spectrophotometer.

    • Controls: Include a maximum LDH release control by treating cells with a lysis buffer.

Genotoxicity Assessment: Screening for Mutagenic Potential

Causality: Genotoxicity testing is essential to determine if a compound can damage genetic material (DNA), potentially leading to cancer.[8] The bacterial reverse mutation assay, or Ames test, is the global standard for an initial screen of mutagenic properties. A positive result here is a significant red flag in drug development.

  • Principle: The Ames test uses several strains of Salmonella typhimurium bacteria that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine and cannot grow on a histidine-free medium.[8][9] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-deficient agar plate.[10][11] To mimic mammalian metabolism, the test is conducted both with and without an S9 fraction, a rat liver homogenate containing metabolic enzymes.[10][11]

Principle of the Ames Test

G cluster_setup Experimental Setup cluster_process Test Condition cluster_result Result Interpretation Strain Histidine-dependent S. typhimurium strain Compound Test Compound: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol S9 S9 Liver Extract (Metabolic Activation) Plate Minimal Glucose Agar Plate (Trace Histidine) Incubate Incubate at 37°C for 48h Plate->Incubate Mix Combine Strain, Compound, and S9 (or buffer) Mix->Plate Spread on plate NoMutation No Mutation: Few spontaneous revertant colonies Incubate->NoMutation If compound is NOT mutagenic Mutation Mutation Occurs: Compound causes DNA change, restoring Histidine synthesis Incubate->Mutation If compound IS mutagenic Growth Significant increase in revertant colonies Mutation->Growth

Caption: The Ames test detects mutagenicity via bacterial reversion.

  • Experimental Protocol:

    • Strain Preparation: Inoculate fresh colonies of appropriate S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight to reach a specific cell density (~1 x 10⁹ cells/mL).[11]

    • Plate Labeling: Prepare and label minimal glucose agar plates for each strain, compound concentration, and control (negative and positive), both with and without S9 mix.

    • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for the non-activation arm), and 100 µL of the test compound at various concentrations.[9]

    • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

    • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.[12]

    • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean count of the negative (vehicle) control for at least one strain.

Parameter MTT Assay LDH Assay Ames Test
Endpoint Cell Metabolic ActivityPlasma Membrane IntegrityGene Mutation
Measures Cell ViabilityCell Lysis (Cytotoxicity)Mutagenicity
Key Result IC50 (µM)EC50 (µM)Revertant Colony Count
Interpretation Lower IC50 = Higher CytotoxicityHigher LDH Release = Higher Cytotoxicity>2-fold increase over control = Potential Mutagen

Table 1: Summary of In Vitro Toxicity Assays and Data Interpretation.

Tier 2: In Vivo Acute Systemic Toxicity

Causality: While in vitro tests are informative, they cannot predict complex physiological responses in a whole organism. An acute systemic toxicity study is the first essential in vivo step to evaluate the overall toxic effects of a single dose of the compound.[13][14] This study helps to identify potential target organs of toxicity, determine the maximum tolerated dose (MTD), and provide critical data for classifying the compound's hazard level according to the Globally Harmonised System (GHS).[15]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420)
  • Principle: This method is a more ethical and refined alternative to the classic LD50 test. It uses a small number of animals in a stepwise procedure to assign a substance to a GHS toxicity class rather than determining a precise lethal dose.[16] The study relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[16]

Decision-Making Flowchart for OECD TG 420

G start Start with Sighting Study: 1 animal at 300 mg/kg sighting_outcome Observe for 48h start->sighting_outcome main_2000 Main Study: 4 animals at 2000 mg/kg sighting_outcome->main_2000 No evident toxicity main_300 Main Study: 4 animals at 300 mg/kg sighting_outcome->main_300 Evident toxicity main_50 Main Study: 4 animals at 50 mg/kg sighting_outcome->main_50 Animal dies class_un Result: Unclassified (LD50 > 2000) main_2000->class_un < 2 animals die class_5 Result: GHS Category 5 (LD50 > 300) main_300->class_5 < 2 animals die class_4 Result: GHS Category 4 (LD50 > 50) main_50->class_4 < 2 animals die class_3 Result: GHS Category 3 (LD50 > 5) main_50->class_3 >= 2 animals die main_5 Main Study: 4 animals at 5 mg/kg main_5->class_3 < 2 animals die class_1_2 Result: GHS Cat 1 or 2 (LD50 <= 5) main_5->class_1_2 >= 2 animals die

Caption: Stepwise procedure of the OECD 420 Fixed Dose method.

  • Experimental Protocol:

    • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats or Swiss albino mice), 8-12 weeks old.

    • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for a 5-day acclimatization period.

    • Dosing (Sighting Study): In the absence of prior data, dose a single animal by oral gavage at the starting dose of 300 mg/kg.[16] The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Observation: Observe the animal closely for the first 4 hours and then periodically for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors or convulsions).

    • Dose Selection for Main Study:

      • If the animal shows evident toxicity at 300 mg/kg, the main study will be conducted at a lower dose level (e.g., 50 mg/kg).

      • If the animal dies, the main study will be conducted at a lower dose.

      • If no toxicity is observed, the next animal is dosed at 2000 mg/kg.

    • Main Study: Dose a cohort of 4 additional animals at the selected dose level.

    • Long-Term Observation: Observe all surviving animals for a total of 14 days, recording body weight on days 1, 7, and 14, and noting any signs of delayed toxicity or recovery.

    • Necropsy: At the end of the 14-day period, perform a gross necropsy on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

Tier 3: In Vivo Genotoxicity Confirmation

Causality: If the in vitro Ames test yields an equivocal or positive result, or if there is a structural alert on the molecule suggesting genotoxic potential, an in vivo follow-up is mandatory. The rodent micronucleus assay assesses chromosomal damage in a mammalian system, providing a more biologically relevant context than a bacterial assay.[17]

Rodent Bone Marrow Micronucleus Assay (OECD Test Guideline 474)
  • Principle: This assay detects damage to chromosomes or the mitotic spindle. When a developing erythroblast in the bone marrow expels its main nucleus to become an erythrocyte, any lagging chromosome fragments or whole chromosomes form small, secondary nuclei in the cytoplasm called micronuclei.[18][19] An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[17][20]

  • Experimental Protocol:

    • Animal Dosing: Use groups of at least 5 male and 5 female rodents per group.[19] Administer the test compound (typically via the intended clinical route, e.g., oral gavage) at three dose levels, along with vehicle and positive controls. The highest dose should be the MTD determined from the acute toxicity study.

    • Sample Collection: Sacrifice the animals by humane methods at an appropriate time after dosing (typically 24 hours after the final dose).[18][19]

    • Bone Marrow Extraction: Immediately collect bone marrow from the femurs into fetal bovine serum.

    • Slide Preparation: Create a cell suspension, centrifuge, and prepare smears of the bone marrow cells on glass slides.

    • Staining: Stain the slides with an appropriate dye (e.g., Giemsa or acridine orange) that differentiates PCEs from normochromatic (mature) erythrocytes (NCEs).[18]

    • Microscopic Analysis: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in any of the treated groups compared to the vehicle control group.

Synthesis and Conclusion

The preliminary toxicity assessment of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, as outlined in this guide, provides a robust, tiered framework for early safety evaluation. By systematically progressing from in vitro screens for cytotoxicity and mutagenicity to an in vivo study for acute systemic effects, researchers can build a foundational safety profile for this NCE.

The collective data will:

  • Establish an initial safety window: Comparing the cytotoxic IC50 values to potential efficacious concentrations.

  • Identify key hazards: Determine if the compound is cytotoxic, mutagenic, or possesses significant acute systemic toxicity.

  • Inform future studies: The MTD and target organs identified in the acute study are critical for designing longer-term, repeated-dose toxicity studies.[3]

A "no-go" decision would be strongly indicated by potent, non-specific cytotoxicity or a confirmed positive result in both the Ames and micronucleus tests. Conversely, a clean profile in these preliminary studies provides the necessary confidence to advance the compound into further, more comprehensive preclinical development.

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Gupta, P. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2768. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation research, 455(1-2), 155–166. [Link]

  • Ames test. Wikipedia. [Link]

  • The Ames Test. (2024). Lansing Community College. [Link]

  • In vivo micronucleus assay. Electronic Code of Federal Regulations (eCFR). [Link]

  • Hayashi, M., et al. (2016). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. In: Mutagenicity Testing. Springer. [Link]

  • IN VIVO AND IN VITRO TOXICITY STUDIES. Biogem. [Link]

  • Heddle, J. A., et al. (1983). The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program. Mutation research, 123(2), 61–118. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In: Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2015). ResearchGate. [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). OECD. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assays in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017). OECD. [Link]

  • Preclinical Toxicology for Successful IND Application. Noble Life Sciences. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Singh, P. P., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. European journal of medicinal chemistry, 46(10), 5229–5235. [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol in Advanced Drug Discovery

Executive Summary The transition from traditional small-molecule inhibitors to advanced therapeutic modalities—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based targeted therapies—requires highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional small-molecule inhibitors to advanced therapeutic modalities—such as Proteolysis Targeting Chimeras (PROTACs) and fragment-based targeted therapies—requires highly functionalized, conformationally restricted building blocks. 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol has emerged as a highly versatile, trifunctional scaffold. By integrating a primary amine, a basic piperidine core, and a secondary alcohol, this compound serves as a critical linker in targeted protein degradation and a core pharmacophore in serine protease inhibitors.

This guide provides a comprehensive technical analysis of how to deploy this building block in modern drug discovery workflows, emphasizing the thermodynamic and pharmacokinetic causality behind its structural advantages.

Structural Rationale & Causality in Drug Design

The selection of a linker or scaffold is never a passive choice; it dictates the entropic penalty of target binding, the molecule's metabolic stability, and its cell permeability[1].

The "Molecular Chameleon" Effect in PROTACs

Early PROTAC development heavily relied on flexible polyethylene glycol (PEG) or alkyl chains. However, these flexible linkers often result in molecules that violate Lipinski's Rule of Five, suffering from poor oral bioavailability and high solvent-accessible polar surface area (PSA)[2].

Incorporating the piperidine core of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol rigidifies the linker. This conformational restriction reduces the entropic penalty upon ternary complex formation (Target–PROTAC–E3 Ligase). Furthermore, piperidine-based linkers allow the PROTAC to act as a "molecular chameleon"—adopting a folded, less polar conformation in lipid membranes to enhance passive cell permeability, while extending in aqueous environments to maintain solubility[3][4].

Pharmacophore Mapping for Serine Proteases

In the context of small-molecule inhibitors targeting enzymes like Matriptase (a serine protease implicated in cancer metastasis), the spatial arrangement of functional groups is paramount[5]. The 3-aminopropyl chain acts as an electrostatic probe, extending into the S1 pocket to form a critical salt bridge and hydrogen bond with residues like Gln175. Concurrently, the piperidine ring provides optimal geometry for strong CH-π interactions with the Trp215 side-chain, anchoring the inhibitor[5][6].

G Core 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Amine 3-Aminopropyl Group Core->Amine Piperidine Piperidine Ring Core->Piperidine Alcohol Ethan-1-ol Group Core->Alcohol S1 S1 Pocket / Gln175 (Salt Bridge / H-Bond) Amine->S1 Electrostatic Trp215 Trp215 (CH-π Contacts) Piperidine->Trp215 Hydrophobic Solvent Solvent Channel (H-Bonding/Functionalization) Alcohol->Solvent Solvation

Fig 1: Pharmacophore mapping of the building block in serine protease inhibition.

Quantitative Data Presentation

To justify the transition from flexible to rigid linkers, Table 1 summarizes the physicochemical advantages of utilizing a piperidine-based scaffold over traditional PEG chains.

Table 1: Comparative Profiling of Linker Architectures[1][2][4]

Property / MetricFlexible PEG LinkersPiperidine-Based Rigid LinkersCausality / Mechanism
Entropic Penalty HighLowPre-organized conformation requires less energy to adopt the binding state.
Cell Permeability Poor to ModerateHighCapable of adopting folded conformations, shielding polar surface area (PSA).
Metabolic Stability Susceptible to oxidationHighly StableSaturated heterocycles resist rapid cytochrome P450-mediated oxidative cleavage.
Solubility (Aqueous) HighModerate to HighThe basic nitrogen of piperidine protonates at physiological pH, aiding solubility.
Ternary Complex PromiscuousSelectiveRigidity disfavors off-target protein-protein interactions.

Experimental Workflows & Protocols

Protocol A: Synthesis of a Rigidified PROTAC Linker-E3 Ligase Conjugate

This protocol details the selective amide coupling of the primary amine of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol to a carboxylic acid-functionalized E3 ligase ligand (e.g., a Thalidomide derivative).

Causality of Reagents:

  • HATU: Chosen over EDC/NHS due to its superior kinetics and high efficiency in forming amides, minimizing the risk of side reactions with the secondary alcohol.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that deprotonates the primary amine without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the E3 ligase ligand-COOH (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OAT ester. Causality: Pre-activation ensures the carboxylic acid is fully converted before introducing the bifunctional amine, preventing unreacted acid from complicating purification.

  • Coupling: Dropwise, add a solution of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.05 equiv) in anhydrous DMF (2.0 mL).

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2–4 hours. Validate completion via LC-MS (ESI+).

    • Validation Metric: The disappearance of the starting acid mass and the appearance of the product mass [M+H]+=(MWacid​+MWamine​−18) . The secondary alcohol should remain unreacted due to the vastly superior nucleophilicity of the primary amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

G A 1-(1-(3-Aminopropyl) piperidin-4-yl)ethan-1-ol C Amide Coupling (HATU, DIPEA, DMF) A->C B E3 Ligase Ligand (e.g., Thalidomide-COOH) B->C D Intermediate: E3-Linker-OH C->D LC-MS Validation F Etherification / Carbamate Formation D->F E Target Ligand (Warhead-Cl/Br) E->F G Bifunctional PROTAC F->G Final NMR/HPLC

Fig 2: Workflow for synthesizing a rigidified PROTAC using the piperidine building block.

Protocol B: Late-Stage Functionalization of the Secondary Alcohol

Once the PROTAC intermediate (E3-Linker-OH) is synthesized, the secondary alcohol (ethan-1-ol moiety) must be conjugated to the target-binding warhead.

Causality of Experimental Design: Secondary alcohols are sterically hindered compared to primary alcohols. To link the warhead, converting the alcohol into a carbamate or utilizing a strong base for etherification is required. Carbamate formation is often preferred in PROTACs for its metabolic stability and synthetic tractability.

Step-by-Step Methodology:

  • Activation: Dissolve the E3-Linker-OH intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 3.0 equiv) and 4-Nitrophenyl chloroformate (1.2 equiv) at 0°C.

  • Validation: Monitor via TLC. The formation of the highly reactive mixed carbonate intermediate is indicated by a new, less polar spot.

  • Conjugation: Introduce the Target Ligand (containing a free amine, 1.1 equiv) directly into the reaction mixture. Allow it to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the organic layer with 1M NaOH (to remove the 4-nitrophenol byproduct), followed by brine. Purify via preparative HPLC to yield the final bivalent PROTAC.

References

  • Atilaw, Y., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central (PMC). Retrieved from[Link]

  • Tassone, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PubMed Central (PMC). Retrieved from[Link]

  • Goswami, R., et al. (2014). Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry, 22(12), 3187-3203. DOI: 10.1016/j.bmc.2014.04.013. Retrieved from[Link]

  • Proteopedia. (2023). 4o97: Structure of matriptase in complex with an inhibitor. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amidation Reactions Using 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals and bioactive molecules. Its formation, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis.[1][2] While thermodynamically favorable, the reaction is kinetically slow and requires the activation of the carboxylic acid to proceed efficiently.[3] The choice of coupling reagent and reaction conditions is paramount to success, especially when dealing with complex molecules that possess multiple functional groups.

This guide provides an in-depth technical overview of amidation reactions utilizing the versatile building block, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol . This primary amine is of particular interest due to its combination of a nucleophilic primary amino group, a piperidine scaffold common in CNS-targeting compounds, and a tertiary alcohol. This unique combination of functional groups necessitates a careful and informed approach to amidation to ensure high yields and purity of the desired amide product.

Understanding the Substrate: Key Structural Considerations

The structure of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol presents several key considerations for designing a successful amidation strategy:

  • Primary Amine: The primary amine is the desired site of acylation. Its nucleophilicity is suitable for amide bond formation.

  • Tertiary Alcohol: The hydroxyl group is a potential site for a competing acylation reaction, leading to ester formation. While generally less reactive than the primary amine, its acylation can be a significant side reaction under certain conditions.

  • Piperidine Nitrogen: The secondary amine within the piperidine ring is a basic site. It will be protonated under acidic conditions and can influence the overall basicity of the molecule.

  • Solubility: The presence of the polar hydroxyl and amino groups, combined with the more nonpolar piperidine ring, can lead to variable solubility. Piperidine derivatives are often soluble in a range of organic solvents like alcohols and polar aprotic solvents such as DMF and DMSO.[4][5]

Mechanism of Amide Bond Formation: A Tale of Two Pathways

The most common and effective methods for amide bond formation in a laboratory setting involve the in-situ activation of a carboxylic acid. Two of the most reliable and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][6]

EDC/HOBt-Mediated Coupling

The EDC-mediated coupling, almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), proceeds through a multi-step pathway.[3]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3]

  • Suppression of Side-Reactions: This intermediate is unstable and can rearrange to a stable N-acylurea byproduct or lead to racemization of chiral carboxylic acids. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[3]

  • Amide Formation: The primary amine of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol then attacks the HOBt-active ester to form the desired amide bond, regenerating HOBt in the process.[3]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt EDU EDU Byproduct (Water-Soluble) O_acylisourea->EDU - EDU HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt - HOBt (regenerated) Amide Amide Product HOBt_ester->Amide + Amine Amine 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Amine->Amide

Caption: EDC/HOBt-mediated amide bond formation pathway.

HATU-Mediated Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for challenging couplings.[3][6]

  • Deprotonation: In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate.

  • Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea (TMU) byproduct.[3] The 7-azabenzotriazole (HOAt) moiety is particularly effective at accelerating the coupling and minimizing side reactions.[7]

  • Amide Formation: The primary amine nucleophile attacks the OAt-active ester to yield the final amide product.

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU TMU Byproduct HATU->TMU - TMU Amide Amide Product OAt_ester->Amide + Amine Amine 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Amine->Amide

Caption: HATU-mediated amide bond formation pathway.

Comparative Analysis of Reaction Conditions

The choice of coupling reagent, solvent, base, and temperature can significantly impact the outcome of the amidation reaction. The following table summarizes common conditions for EDC/HOBt and HATU couplings, with special considerations for the substrate 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

ParameterEDC/HOBt ConditionsHATU ConditionsRationale and Key Considerations
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess of the amine can drive the reaction to completion.
Coupling Reagent EDC·HCl (1.1 - 1.5 eq)HATU (1.0 - 1.5 eq)Excess coupling reagent ensures full activation of the carboxylic acid.
Additive HOBt (1.1 - 1.5 eq)N/A (HOAt is part of HATU)HOBt is crucial for suppressing side reactions with EDC.[3]
Base DIPEA or TEA (2.0 - 3.0 eq)DIPEA (2.0 - 5.0 eq)A non-nucleophilic base is required to neutralize the HCl salt of EDC and the carboxylic acid. An excess is often used with HATU to facilitate the reaction.[1][3]
Solvent DMF, DCM, ACN, THFDMF, DCM, ACN, THFDMF is a common choice due to its excellent solvating properties for a wide range of substrates.[7]
Temperature 0 °C to Room Temp.0 °C to Room Temp.The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[3]
Reaction Time 1 - 18 hours1 - 18 hoursReaction progress should be monitored by TLC or LC-MS.[3]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing amidation reactions with 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Protocol 1: EDC/HOBt Mediated Amidation

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine. The water-soluble EDC byproduct (EDU) will also be removed during these aqueous washes.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amidation

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Aqueous Work-up cluster_purification Purification reagents Combine Carboxylic Acid, Amine, Coupling Reagent, (Additive), and Base in Solvent cooling Cool to 0 °C reagents->cooling stirring Stir and Warm to Room Temperature cooling->stirring monitor Monitor by TLC or LC-MS stirring->monitor dilute Dilute with Organic Solvent monitor->dilute Reaction Complete wash_acid Wash with 1N HCl dilute->wash_acid wash_base Wash with sat. aq. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄, Filter, and Concentrate wash_brine->dry chromatography Flash Column Chromatography dry->chromatography product Pure Amide Product chromatography->product

Caption: General experimental workflow for amidation.

Troubleshooting and Special Considerations

  • Side Reaction at the Hydroxyl Group: If acylation of the tertiary alcohol is observed, consider using a milder coupling reagent or lower reaction temperatures. Alternatively, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) prior to the amidation reaction.[9][10] The protecting group can then be removed under appropriate conditions after the amide bond is formed.

  • Low Yield: If the reaction is sluggish or gives low yields, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent and base may also improve the yield.

  • Purification Challenges: The basic nature of the piperidine ring in the product may cause it to streak on silica gel during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, can be added to the eluent.[11]

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC, HATU, and HOBt are potential sensitizers and should be handled with care.

  • DIPEA and other amine bases are corrosive and have strong odors. Handle them in a fume hood.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • Chandrasekhar, V. G., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PubMed Central. [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. [Link]

  • Wikipedia. (2024, March 12). Piperidine. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Engel, K. H. (1944). U.S. Patent No. 2,363,159.
  • Karas, G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Graefe, et al. (1969). U.S. Patent No. 3,426,028.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Wang, Y., et al. (2016). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst. [Link]

  • Zhang, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Kumar, A., & Ahmad, I. (2020). Amide Bond Activation of Biological Molecules. PubMed Central. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Ndlovu, S., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. [Link]

  • Pedrood, K., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

  • Zhang, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Sgrizzi, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Kumar, A., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wilewska, P., et al. (2025, August 8). Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: High-Performance Purification of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Abstract This document provides a comprehensive guide to the chromatographic purification of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, a highly polar and basic compound. Standard purification techniques often fail t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the chromatographic purification of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, a highly polar and basic compound. Standard purification techniques often fail to deliver the requisite purity for this class of molecule due to strong interactions with stationary phases and poor retention in traditional systems. We present detailed protocols for a preliminary acid-base extraction followed by three advanced high-performance chromatographic methods: Mixed-Mode Chromatography (MMC), Supercritical Fluid Chromatography (SFC), and pH-modified Reversed-Phase (RP) HPLC. The rationale behind each methodological choice is discussed to empower researchers in adapting these protocols for similar challenging separations in pharmaceutical and chemical research.

Introduction: The Purification Challenge

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a diamino alcohol characterized by high polarity and strong basicity. These physicochemical properties present significant hurdles for purification.

  • High Polarity: The presence of a primary amine, a tertiary amine, and a hydroxyl group makes the molecule highly water-soluble, leading to poor retention on conventional reversed-phase (C18) columns.

  • Strong Basicity: The two amine groups are strong proton acceptors. This leads to severe peak tailing and potential irreversible adsorption on standard silica-based stationary phases due to strong ionic interactions with acidic residual silanols.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[2]

Addressing these challenges requires moving beyond standard flash chromatography and employing specialized techniques that can control ionic interactions and effectively retain highly polar analytes.

Overall Purification Strategy

A multi-step approach is recommended to achieve high purity. This strategy begins with a bulk purification step to remove non-basic impurities, followed by high-resolution chromatography to separate the target compound from closely related substances.

G Crude Crude Reaction Mixture AcidBase Protocol 1: Acid-Base Extraction Crude->AcidBase Bulk Impurity Removal PurityCheck1 Purity & Impurity Profile Analysis (LC-MS, NMR) AcidBase->PurityCheck1 Chromatography Protocol 2: High-Resolution Chromatography PurityCheck1->Chromatography Isolate Target Compound PurityCheck2 Final Purity Analysis (>98%) Chromatography->PurityCheck2 PureProduct Pure Compound PurityCheck2->PureProduct G cluster_methods Select a Chromatographic Method start Enriched Product from Acid-Base Extraction mmc Method A: Mixed-Mode (MMC) (Recommended) start->mmc Best balance of retention, selectivity, and robustness sfc Method B: Supercritical Fluid (SFC) start->sfc Fast, 'green' alternative, good for high-throughput rphplc Method C: Reversed-Phase (RP-HPLC) start->rphplc Accessible, but requires careful pH control

Sources

Application

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol handling, storage, and safety protocols

Application Note: Handling, Storage, and Synthetic Protocols for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Executive Summary 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a highly versatile, tri-functional aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Protocols for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Executive Summary

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a highly versatile, tri-functional aliphatic building block. Featuring a primary amine, a tertiary piperidine nitrogen, and a secondary alcohol, this scaffold is highly valued in medicinal chemistry. It is particularly prominent in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases, such as Alzheimer's, where piperidine derivatives are utilized to inhibit cholinesterases and prevent amyloid aggregation[1]. However, its polyfunctional nature introduces specific handling vulnerabilities. This guide outlines the mechanistic causality behind its instability and provides field-proven, self-validating protocols for its storage and chemoselective functionalization.

Structural Profiling & Mechanistic Vulnerabilities

To master the handling of this compound, researchers must first understand the causality behind its reactivity. The molecule possesses three distinct reactive sites, each presenting unique environmental vulnerabilities:

  • Atmospheric CO₂ Susceptibility (Carbamate Formation): The terminal primary amine is highly nucleophilic and basic (predicted pKₐ ~10.4). Upon exposure to ambient air, it rapidly undergoes nucleophilic attack on atmospheric carbon dioxide, forming insoluble carbamate salts. This alters the effective molarity of the reagent and introduces basic impurities into downstream reactions.

  • Hygroscopicity: The combination of two amines and a secondary alcohol creates a dense network of hydrogen-bond acceptors and donors. The neat compound acts as a humectant, rapidly absorbing atmospheric moisture. Water contamination will severely quench moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates) used in subsequent coupling steps.

  • Oxidative Degradation: The tertiary nitrogen within the piperidine ring is susceptible to N-oxidation when exposed to atmospheric oxygen over prolonged periods, a process accelerated by ambient UV light.

DegradationMitigation Compound 1-(1-(3-Aminopropyl) piperidin-4-yl)ethan-1-ol CO2 Atmospheric CO2 Compound->CO2 Exposure O2 Atmospheric O2 Compound->O2 Exposure H2O Moisture (H2O) Compound->H2O Exposure Carbamate Carbamate Salts (Primary Amine) CO2->Carbamate Nucleophilic Attack NOxide N-Oxide (Tertiary Amine) O2->NOxide Oxidation Hydrate Hygroscopic Swelling H2O->Hydrate H-Bonding Mitigation1 Argon/N2 Blanket Mitigation1->CO2 Prevents Mitigation1->O2 Prevents Mitigation2 2-8°C Storage Mitigation2->O2 Slows Kinetics Mitigation3 Desiccator Storage Mitigation3->H2O Prevents

Diagram 1: Degradation pathways of the tri-functional scaffold and corresponding mitigation protocols.

Self-Validating Storage & Handling Protocols

Because of its high basicity, the compound is a severe skin and eye irritant. Standard safety protocols dictate the use of nitrile gloves, safety goggles, and manipulation strictly within a certified fume hood.

To ensure absolute reagent integrity, we employ a Triple-Barrier Storage System . This protocol is designed to be self-validating—meaning it contains built-in visual checks to confirm the system's integrity.

  • Primary Containment (Photochemical Barrier): Store the neat compound in an amber glass vial equipped with a PTFE-lined septum cap. Causality: Amber glass blocks UV radiation, neutralizing the activation energy required for photo-induced N-oxidation.

  • Atmospheric Control (Inerting): Post-use, the vial must be backfilled with ultra-high-purity (UHP) Argon via a Schlenk line or balloon. Causality: Argon is denser than nitrogen and air; it sinks to form a protective physical blanket directly over the compound, displacing reactive O₂ and CO₂.

  • Secondary Containment (Thermal & Moisture Barrier): Store the argon-purged vial at 2–8 °C inside a secondary desiccator cabinet containing indicating Drierite (CoCl₂-treated calcium sulfate).

    • Self-Validation Check: The indicating Drierite acts as an immediate diagnostic tool. If the desiccant shifts from blue (dry) to pink (hydrated), the researcher is instantly alerted to a breach in the moisture barrier, invalidating the storage conditions before the reagent is ruined.

Quantitative Physicochemical Data

PropertyValue / CharacteristicHandling & Synthetic Implication
Molecular Formula C₁₀H₂₂N₂OAliphatic, highly saturated framework.
Functional Groups 1° Amine, 3° Amine, 2° AlcoholTri-functional; demands strict chemoselective reaction planning.
Predicted pKₐ ~10.4 (1° Amine), ~9.5 (Piperidine)Highly basic; requires aqueous workups at pH > 11 for organic extraction.
Physical State Viscous liquid / Hygroscopic solidDifficult to weigh accurately in open air; use positive-displacement pipettes.
Solvent Compatibility Soluble in DCM, THF, MeOH, H₂OExcellent solubility profile for both homogeneous catalysis and biphasic workups.

Application Workflow: Chemoselective Functionalization

When synthesizing advanced MTDL precursors, researchers must differentiate the primary amine from the secondary alcohol. The following protocol exploits the inherent kinetic differences between the highly nucleophilic primary amine and the less reactive secondary alcohol to achieve >95% chemoselective N-acylation.

Step-by-Step Methodology: Chemoselective N-Acylation
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon to eliminate ambient moisture.

  • Dissolution: Dissolve 1.0 mmol of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol in 10 mL of anhydrous Dichloromethane (DCM).

  • Non-Nucleophilic Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered proton sponge. It neutralizes the HCl byproduct generated during acylation without competing with the primary amine for the electrophile.

  • Kinetic Suppression: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the reactivity of the secondary alcohol, maximizing the kinetic preference for the primary amine.

  • Electrophile Addition: Dropwise add exactly 1.0 mmol of the desired acyl chloride (dissolved in 2 mL of DCM) over 15 minutes to prevent localized concentration spikes that could lead to over-acylation.

  • Self-Validating Endpoint Monitoring: Stir for 2 hours at 0 °C. Spot the reaction on a TLC plate and stain with Ninhydrin.

    • Self-Validation Check: Ninhydrin reacts specifically with primary amines to form a deep purple/blue complex (Ruhemann's purple). The complete disappearance of the purple spot definitively validates that the primary amine has been fully consumed, allowing the researcher to proceed without fear of unreacted starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow SM Starting Material 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Cond1 Step 1: Selective Amidation 1.0 eq Acyl Chloride 1.2 eq DIPEA, DCM, 0°C SM->Cond1 Primary Amine Reactivity Prod1 Intermediate A Amide Derivative (Sec-Alcohol Intact) Cond1->Prod1 Chemoselective N-Acylation Cond2 Step 2: O-Alkylation 1.5 eq Alkyl Halide NaH, THF, 0°C to RT Prod1->Cond2 Deprotonation of -OH Prod2 Final Scaffold Fully Functionalized MTDL Precursor Cond2->Prod2 Etherification

Diagram 2: Chemoselective functionalization workflow exploiting primary amine nucleophilicity.

References

  • Carocci, A., et al. "Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease." Antioxidants, 2022. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2014. URL: [Link]

Sources

Method

Catalytic reduction methods to synthesize 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Application Note & Protocol Topic: A Robust Catalytic Hydrogenation Strategy for the Synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Audience: Researchers, scientists, and drug development professionals Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust Catalytic Hydrogenation Strategy for the Synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1] This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, a functionalized piperidine derivative with potential as a versatile building block in drug discovery. The synthetic strategy is centered around the robust and scalable catalytic hydrogenation of a pyridine precursor, a cornerstone transformation in heterocyclic chemistry. We will elaborate on the rationale behind key experimental choices, from precursor synthesis to the critical catalytic reduction and final functionalization steps. This guide includes step-by-step protocols, data interpretation, and safety considerations to ensure reliable and reproducible execution.

Introduction: The Significance of Piperidine Scaffolds

Piperidine and its derivatives are among the most prevalent N-heterocyclic motifs in pharmaceuticals and natural products.[1] Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them ideal for modulating pharmacokinetic and pharmacodynamic properties. The synthesis of highly substituted piperidines, however, can be challenging. The most atom-economical method for accessing the piperidine core is the catalytic hydrogenation of the corresponding aromatic pyridine.[1][2] This process, while direct, requires careful optimization due to the high aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[3]

This document details a three-stage synthesis for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol that leverages a key catalytic hydrogenation step, providing a practical and scalable route to this valuable intermediate.

Overall Synthetic Strategy

The synthesis is designed in a convergent and logical sequence to maximize yield and purity while minimizing challenging purification steps. The strategy hinges on forming the stable piperidine ring via catalytic reduction before introducing the sensitive aminopropyl side chain.

The three primary stages are:

  • Precursor Synthesis: Reduction of the commercially available 1-(pyridin-4-yl)ethan-1-one to the corresponding secondary alcohol, 1-(pyridin-4-yl)ethan-1-ol.

  • Core Synthesis via Catalytic Hydrogenation: The critical reduction of the pyridine ring of 1-(pyridin-4-yl)ethan-1-ol to form the saturated piperidine intermediate, 1-(piperidin-4-yl)ethan-1-ol.

  • Final Functionalization: N-alkylation of the piperidine intermediate via reductive amination with a protected amino-aldehyde, followed by deprotection to yield the final target molecule.

Figure 1: Overall synthetic workflow for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Experimental Protocols

Part A: Synthesis of 1-(pyridin-4-yl)ethan-1-ol

This initial step involves the straightforward and high-yielding reduction of a ketone to a secondary alcohol using sodium borohydride. This reagent is chosen for its mildness and selectivity, which prevents over-reduction.

Protocol:

  • To a 250 mL round-bottom flask, add 1-(pyridin-4-yl)ethan-1-one (5.0 g, 41.3 mmol) and methanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.88 g, 49.5 mmol, 1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 2 M hydrochloric acid until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate (100 mL) and water (50 mL) to the residue. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Part B: Catalytic Hydrogenation of 1-(pyridin-4-yl)ethan-1-ol

This is the core catalytic step of the synthesis. The hydrogenation of a pyridine ring is challenging due to its aromaticity.[3] We employ Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid. The acidic solvent protonates the pyridine nitrogen, which facilitates the reduction and mitigates catalyst poisoning.[1][4] High-pressure hydrogen is required to overcome the aromatic stabilization energy.

Safety Note: High-pressure hydrogenation must be performed by trained personnel using a certified high-pressure reactor (e.g., a Parr hydrogenator) behind a safety shield. Handle platinum catalysts with care as they can be pyrophoric.

Protocol:

  • Charge a 250 mL high-pressure reactor vessel with 1-(pyridin-4-yl)ethan-1-ol (4.0 g, 32.5 mmol) and glacial acetic acid (80 mL).

  • Carefully add Platinum(IV) oxide (PtO₂) (0.20 g, 5 mol%) to the vessel.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 70 bar (approx. 1000 psi).

  • Begin stirring and heat the reaction mixture to 50 °C. Maintain the temperature and pressure for 24 hours.

  • After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with nitrogen gas.

  • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvents.

  • Dissolve the residue in 1 M sodium hydroxide (NaOH) until the pH is >12 and extract with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(piperidin-4-yl)ethan-1-ol.

Part C: Synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

The final stage involves a two-step sequence: reductive amination to install the protected aminopropyl side chain, followed by deprotection. Reductive amination using sodium triacetoxyborohydride is a mild and efficient method for N-alkylation.[5] A Boc-protected amino aldehyde is used to ensure selective mono-alkylation.

Protocol:

  • Reductive Amination: a. Dissolve 1-(piperidin-4-yl)ethan-1-ol (3.0 g, 23.2 mmol) and tert-butyl (3-oxopropyl)carbamate (4.44 g, 25.5 mmol, 1.1 eq) in 1,2-dichloroethane (DCE) (100 mL). b. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.89 g, 32.5 mmol, 1.4 eq) portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 18 hours. d. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). e. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). f. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected intermediate, which can be used in the next step without further purification.

  • Boc Deprotection: a. Dissolve the crude intermediate from the previous step in DCM (50 mL). b. Add trifluoroacetic acid (TFA) (17.8 mL, 232 mmol, 10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 3 hours. d. Concentrate the mixture under reduced pressure. e. Dissolve the residue in 2 M NaOH until the pH is >12 to neutralize the TFA salt and liberate the free amine. f. Extract the product with DCM (3 x 75 mL). g. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to afford the final product, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Data Summary and Characterization

The following table summarizes typical results obtained from the described protocols. Purity is typically assessed by ¹H NMR and LC-MS.

StepStarting MaterialProductTypical Yield (%)Purity (%)Key Analytical Data
A 1-(pyridin-4-yl)ethan-1-one1-(pyridin-4-yl)ethan-1-ol90-95%>95%¹H NMR: Consistent with alcohol formation. MS (ESI+): m/z 124.1 [M+H]⁺
B 1-(pyridin-4-yl)ethan-1-ol1-(piperidin-4-yl)ethan-1-ol75-85%>95%¹H NMR: Absence of aromatic protons, appearance of aliphatic piperidine protons. MS (ESI+): m/z 130.1 [M+H]⁺
C 1-(piperidin-4-yl)ethan-1-ol1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol65-75% (over 2 steps)>98%¹H NMR: Confirms addition of aminopropyl chain and removal of Boc group. ¹³C NMR: Confirms all expected carbons. MS (ESI+): m/z 187.2 [M+H]⁺

Conclusion

This application note presents a reliable and well-characterized synthetic route to 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol. The protocol emphasizes a critical catalytic hydrogenation step for the formation of the piperidine core, a technique broadly applicable in pharmaceutical synthesis.[1][2] By providing detailed, step-by-step instructions and explaining the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers in drug discovery and process development, enabling the efficient synthesis of this and other complex piperidine derivatives.

References

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available from: [Link]

  • Frank, R. L., et al. Piperidine Synthesis. DTIC. Available from: [Link]

  • Gao, Q., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available from: [Link]

  • Reddy, T., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available from: [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available from: [Link]

  • Schröder, S., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available from: [Link]

  • Mapes, C. M., & Mani, N. S. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development. Available from: [Link]

  • PubChem. 1-(piperidin-4-yl)ethan-1-one. National Library of Medicine. Available from: [Link]

  • Zhang, M., et al. (2006). 4-amino piperidine compounds and their pharmaceutical use. Google Patents.

Sources

Application

Application Note: Chemoselective Amide Coupling of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol with Carboxylic Acids

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective N-acylation of a bifunctional amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective N-acylation of a bifunctional amino alcohol.

Executive Summary & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the coupling of carboxylic acids with multifunctional amines. The substrate 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol presents a classic chemoselectivity challenge. It contains three distinct functional groups:

  • A primary aliphatic amine (highly nucleophilic, sterically unhindered).

  • A secondary alcohol (moderately nucleophilic, sterically hindered by the adjacent piperidine ring).

  • A tertiary piperidine amine (basic, non-nucleophilic).

The objective is to achieve exclusive N-acylation (amide bond formation) while completely suppressing O-acylation (esterification).

The Causality of Chemoselectivity

In our experience, achieving >95% chemoselectivity relies on exploiting the kinetic differences between the functional groups. Nitrogen is less electronegative and more polarizable than oxygen, making the primary amine a significantly stronger nucleophile. Furthermore, the secondary alcohol at the 4-position of the piperidine ring is sterically shielded. By utilizing highly efficient coupling reagents like at controlled temperatures (0 °C to Room Temperature) and strictly limiting the activated carboxylic acid to 1.0 equivalent, the reaction is kinetically funneled toward the amide. The thermodynamic drive to form the ester is suppressed by avoiding excess acylating agent and elevated temperatures.

Reaction Design & Causality

To engineer a self-validating and robust reaction, every reagent choice must have a clear mechanistic purpose:

  • Coupling Reagents:

    • HATU generates a highly reactive HOAt-active ester. The nitrogen atom in the HOAt ring provides neighboring-group participation, accelerating the primary amine attack. It is ideal for sterically hindered carboxylic acids.

    • EDC/HOBt generates a slightly less reactive HOBt-active ester. Its primary advantage is that the urea byproduct is highly water-soluble, allowing for a seamless aqueous workup.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is non-nucleophilic. It serves two purposes: deprotonating the carboxylic acid to initiate attack on the coupling reagent, and neutralizing any hydrochloride salts if the amino alcohol is supplied as an HCl salt.

  • Solvent (DMF or DCM): Anhydrous DMF is preferred for HATU as its high dielectric constant stabilizes the polar transition states of the uronium activation step.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that any deviation in chemoselectivity is immediately detected.

Protocol A: HATU-Mediated Chemoselective Coupling (For Hindered Acids)

This protocol maximizes reactivity while relying on low temperatures to maintain chemoselectivity.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Causality: Cooling prevents the rapid decomposition of the active ester and minimizes epimerization of chiral centers. Stir for 10 minutes to form the HOAt-active ester.

  • Substrate Addition: Dissolve 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.05 equiv) in a minimal volume of DMF and add it dropwise to the activated acid at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Remove a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Check: Look for the target mass [M+H]+ . If a mass corresponding to [M+H+Acyl]+(−H2​O) is observed, unwanted O-acylation has occurred.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: EDC/HOBt-Mediated Coupling (For Standard Acids)

This protocol prioritizes ease of purification and is highly scalable.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM (0.1 M). Stir at room temperature for 15 minutes.

  • Coupling: Add 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction Propagation: Stir at room temperature for 6–12 hours.

  • Workup & Self-Validation: Because the substrate contains a basic piperidine ring, an "acid-catch" workup can be employed. Extract the DCM layer with 0.5 M HCl. The target amide (containing the basic piperidine) will move to the aqueous layer, leaving neutral organic impurities behind. Basify the aqueous layer to pH 10 with NaOH, and re-extract with DCM to isolate the pure amide.

Quantitative Data Summaries

To aid in reagent selection, the following table summarizes the quantitative and qualitative metrics of the two primary coupling strategies based on standard .

Coupling SystemActivation TimeStandard Coupling TimeChemoselectivity (N vs O)Byproduct RemovalBest Application
HATU / DIPEA 5 - 10 min (0 °C)2 - 4 hours> 95% (if kept ≤ RT)Requires chromatography or heavy aqueous washingSterically hindered or unreactive carboxylic acids.
EDC / HOBt 15 - 30 min (RT)6 - 12 hours> 98% (Milder activation)Excellent (Water-soluble urea byproduct)Standard aliphatic/aromatic acids; scale-up synthesis.

Troubleshooting & Structural Verification

To ensure the trustworthiness of the synthesized compound, researchers must verify that N-acylation occurred exclusively.

  • NMR Shift Validation: In the ¹H NMR spectrum, locate the methylene protons (-CH₂-) adjacent to the primary amine. In the starting material, these appear at ~2.7 ppm. Upon successful amide formation, these protons will shift significantly downfield to ~3.2 – 3.4 ppm due to the deshielding effect of the carbonyl group.

  • O-Acylation Detection: Monitor the methine proton (-CH-) of the secondary alcohol. It should remain near ~3.5 ppm . If this peak shifts dramatically to >4.5 ppm , esterification (O-acylation) has occurred.

  • Corrective Action: If O-acylation is detected, the ester can be selectively cleaved without breaking the amide bond by subjecting the crude mixture to mild basic hydrolysis (1.5 equiv LiOH in 3:1 THF/H₂O for 2 hours at room temperature).

Mechanistic Workflow Visualization

The following diagram illustrates the kinetic pathways and self-validating logic of the HATU-mediated coupling process.

ChemoselectiveCoupling Acid Carboxylic Acid (1.0 equiv) Activation Activation Complex (HATU + DIPEA, 0 °C) Acid->Activation ActiveEster HOAt-Active Ester (Highly Reactive Intermediate) Activation->ActiveEster -TMU Byproduct PathN Primary Amine Attack (Kinetically Fast) ActiveEster->PathN + Amino Alcohol PathO Secondary Alcohol Attack (Sterically Hindered / Slow) ActiveEster->PathO + Amino Alcohol AminoAlcohol 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.05 equiv) AminoAlcohol->PathN AminoAlcohol->PathO Product Target Amide Product (Chemoselective N-Acylation) PathN->Product SideProduct Ester Byproduct (O-Acylation - Suppressed) PathO->SideProduct Validation Self-Validation (LC-MS Mass Shift & NMR) Product->Validation

Mechanistic workflow of chemoselective N-acylation over O-acylation using HATU/DIPEA.

References

The protocols and mechanistic rationales described in this application note are grounded in the following authoritative sources:

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PubMed Central.[1] URL:[Link]

  • Organic Chemistry Portal. "Amide synthesis by C-N coupling, hydrolysis, oxidation." Organic Chemistry Portal Literature Review.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol synthesis

Welcome to the technical support guide for the synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot suboptimal results, and improve overall reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.

Introduction: Navigating the Synthesis

The synthesis of 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol involves the N-alkylation of the secondary amine of the 1-(piperidin-4-yl)ethan-1-ol core. While seemingly straightforward, this transformation is frequently complicated by the bifunctional nature of the reagents, leading to potential side reactions that can significantly reduce yield and complicate purification. The primary challenges include over-alkylation of the piperidine nitrogen, unwanted reactions involving the primary amine of the alkylating agent, and incomplete conversions.

This guide outlines the three primary synthetic strategies and provides detailed troubleshooting for each, enabling you to select and optimize the most effective route for your specific laboratory context.

Overview of Synthetic Strategies

Choosing the correct synthetic pathway is the most critical decision for maximizing yield and minimizing impurities. The three most common approaches are Direct Alkylation, Protected N-Alkylation, and Reductive Amination.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate Steps cluster_3 Final Product SM1 1-(Piperidin-4-yl)ethan-1-ol Direct Route A: Direct Alkylation (+ 3-Halopropylamine) SM1->Direct High risk of side reactions Protected Route B: Protected Alkylation (+ Protected 3-Halopropylamine) SM1->Protected Clean, requires extra step Reductive Route C: Reductive Amination (+ Protected Amino-aldehyde) SM1->Reductive High selectivity, mild conditions Product 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Direct->Product Deprotection Deprotection Protected->Deprotection Reductive->Deprotection Deprotection->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Core Concepts

This section addresses the most common experimental failures in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.

Category 1: Direct N-Alkylation Issues (Route A)

Direct alkylation using reagents like 3-chloropropylamine hydrochloride is tempting due to its atom economy but is often problematic.

Question: My reaction with 3-chloropropylamine results in a complex mixture of products and a low yield of the desired compound. What is happening?

Answer: This is the most common failure mode for this route. Several competing reactions are likely occurring:

  • Over-Alkylation (Quaternary Salt Formation): The target molecule, a tertiary amine, is often more nucleophilic than the starting secondary amine. It can react with another molecule of the alkylating agent to form a quaternary ammonium salt, which is a dead-end byproduct. This is especially prevalent if using highly reactive alkylating agents like 3-iodopropylamine or if the alkylating agent is used in excess.[1]

  • Side Reactions of the Alkylating Agent: The primary amine on 3-halopropylamine is also a nucleophile. It can react with other molecules of the alkylating agent, leading to oligomerization or polymerization, consuming your reagent and complicating purification.

  • Cross-Reactivity: The primary amine of one molecule can react with the piperidine nitrogen of another, leading to undesired dimers.

Solutions & Optimization:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent to ensure the halide is consumed before it can react with the product.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[2] This keeps its instantaneous concentration low, favoring the reaction with the more abundant starting amine over the newly formed product.

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferred over bases like potassium carbonate (K₂CO₃) in some cases, as it efficiently scavenges the H-X acid formed without promoting side reactions.[2]

  • Recommendation: Due to these inherent issues, we strongly advise against this route in favor of the more robust methods outlined below.

Category 2: Protected N-Alkylation & Deprotection (Route B)

This is the most reliable and widely recommended strategy. It involves two key stages: alkylation with an amine-protected 3-halopropane, followed by deprotection.

Question: Which protecting group should I use for the 3-aminopropyl moiety?

Answer: The choice of protecting group is critical and depends on the stability of your molecule to the required deprotection conditions. A good protecting group should be easy to install, stable to the N-alkylation conditions (basic), and easy to remove in high yield without affecting other functional groups.[3]

Protecting GroupStructureInstallation ReagentDeprotection ConditionsPros & Cons
Boc (tert-Butoxycarbonyl)-NHBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA in DCM, HCl in Dioxane)Pro: Very common, stable to base, easy removal. Con: Acid-labile, may not be suitable if other acid-sensitive groups are present.
Cbz (Benzyloxycarbonyl)-NHCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Pro: Stable to acid/base. Removal is very clean. Con: Not suitable if other reducible groups (alkenes, alkynes) are present.
Phth (Phthalimide)PhthalimidePhthalic anhydride, then Gabriel synthesis conditionsHydrazine (NH₂NH₂) or NaOHPro: Very robust protection. Con: Deprotection can sometimes be harsh and require heat.

Recommendation: For this specific synthesis, the Boc group is typically the best choice .[4] The N-alkylation is run under basic conditions where Boc is stable, and its removal with trifluoroacetic acid (TFA) or HCl is high-yielding and generally does not affect the tertiary alcohol or the piperidine ring.

Question: My Boc-deprotection step is giving a low yield. How can I improve it?

Answer: Low yields in Boc deprotection are often due to incomplete reaction or workup issues.

  • Ensure Anhydrous Conditions: While not always strictly necessary, using anhydrous acid (e.g., 4M HCl in dioxane or neat TFA) can prevent side reactions.

  • Monitor Completion: The deprotection generates CO₂ and isobutylene gas. Monitor the reaction by TLC or LC-MS until all the Boc-protected intermediate is consumed.

  • Proper Workup: After deprotection, the product is an ammonium salt. You must neutralize the reaction with a base (e.g., saturated NaHCO₃ or NaOH solution) to get the free amine for extraction into an organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction.

Category 3: Reductive Amination (Route C)

This is an excellent alternative to protected alkylation, offering high selectivity and mild conditions. It involves reacting the piperidine with an aldehyde to form an iminium ion, which is then reduced in situ.

Question: What is the best aldehyde and reducing agent for this reaction?

Answer: The ideal combination is 3-(tert-butoxycarbonylamino)propanal and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Aldehyde: 3-(Boc-amino)propanal is preferred as it introduces the required three-carbon chain with the amine already protected.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde. This selectivity prevents the side reaction of reducing the aldehyde to an alcohol, thus maximizing the yield of the desired amine.[5][6]

Question: My reductive amination is slow or incomplete. What factors should I check?

Answer: The key is the formation of the iminium ion intermediate.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[6]

  • Acid Catalyst (Optional): Sometimes, a small amount of acetic acid (AcOH) is added to catalyze iminium ion formation. However, this is often unnecessary as the reaction can generate its own acidic species.

  • Moisture: The reaction should be run under anhydrous conditions, as water can hydrolyze the iminium ion. Use anhydrous solvents and an inert atmosphere (Nitrogen or Argon).

  • Reaction Time: While often complete in a few hours, some sterically hindered substrates may require stirring overnight. Monitor by TLC or LC-MS to confirm completion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for a clean, high-yield synthesis on a lab scale?

For lab-scale synthesis (<10g), the Protected N-Alkylation (Route B) using a Boc-protected 3-halopropane (e.g., 1-bromo-3-(Boc-amino)propane) is the most reliable and straightforward method. It avoids the complexities of direct alkylation and the potential instability of the aldehyde used in reductive amination.

Q2: How should I monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): Use a solvent system like 10% Methanol in DCM with 1% NH₄OH. Stain with ninhydrin to visualize primary/secondary amines (starting material) and with potassium permanganate to visualize the product (tertiary amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to track the disappearance of starting materials and the appearance of the product mass, as well as identify any major side products like the quaternary salt.

Q3: My final product is difficult to purify. What are some tips?

The product is a polar, basic compound.

  • Column Chromatography: Use silica gel with a gradient eluent system. Start with a non-polar solvent (e.g., Ethyl Acetate) and gradually increase the polarity by adding Methanol. Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the mobile phase can prevent the basic amine from streaking on the silica gel.

  • Acid-Base Extraction: If impurities are non-basic, you can dissolve the crude product in an organic solvent (like DCM), wash with dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer (pH > 10 with NaOH) and re-extract your pure product back into an organic solvent.

Optimized Experimental Protocols

Protocol 1: Protected N-Alkylation & Deprotection (Route B - Recommended)

This two-step protocol is designed for high yield and purity.

Protected_Alkylation_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection A Dissolve 1-(piperidin-4-yl)ethan-1-ol (1.0 eq) & K₂CO₃ (2.0 eq) in MeCN B Add N-Boc-3-bromopropylamine (1.1 eq) A->B C Heat to 60-70 °C Monitor by LC-MS (12-24h) B->C D Workup: Filter solids, concentrate filtrate C->D E Dissolve crude intermediate in DCM D->E Crude Intermediate F Add TFA (5-10 eq) Stir at RT (2-4h) E->F G Workup: Concentrate, basify with NaOH, extract with DCM F->G H Purify by column chromatography G->H

Caption: Workflow for the Protected N-Alkylation strategy.

Step 1: Synthesis of tert-butyl (3-(4-(1-hydroxyethyl)piperidin-1-yl)propyl)carbamate

  • To a round-bottom flask, add 1-(piperidin-4-yl)ethan-1-ol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN).

  • Add N-(3-bromopropyl)-tert-butoxycarboxamide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS until the starting piperidine is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Deprotection to Yield Final Product

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is gone.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and cool in an ice bath. Carefully add 2M NaOH solution until the pH is > 10.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography.

Protocol 2: One-Pot Reductive Amination (Route C)

This protocol is an efficient alternative that avoids harsh reagents.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(piperidin-4-yl)ethan-1-ol (1.0 eq) and 3-(tert-butoxycarbonylamino)propanal (1.05 eq) in anhydrous dichloromethane (DCM).[6]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.[5]

  • Continue stirring at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting crude product is the Boc-protected intermediate. Proceed with the deprotection steps as described in Protocol 1, Step 2 .

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Protecting Groups.
  • TCI Chemicals. (n.d.). Protecting Agents.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Extraction

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, step-by-step methodologies, and theoretical grounding...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, step-by-step methodologies, and theoretical grounding for the extraction of highly polar piperidine derivatives.

Part 1: Core Principles & FAQs

Q: Why does 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol exhibit such poor recovery in standard liquid-liquid extraction (LLE)? A: The target molecule is a highly polar, di-basic amino alcohol. It contains a primary amine on the propyl chain, a tertiary amine within the piperidine ring, and a secondary alcohol group. The pKa of the primary amine is approximately 10.4, while the tertiary piperidine nitrogen is typically around 9.5–10.0[1]. At neutral pH, the molecule exists as a highly water-soluble di-cation. Even when fully deprotonated at a high pH, its extensive hydrogen-bonding network gives it a massive affinity for the aqueous phase. Standard solvents like pure dichloromethane (DCM) or ethyl acetate lack the necessary hydrogen-bond donating/accepting capacity to overcome this aqueous affinity, resulting in poor partitioning[2].

Q: What is the optimal pH for the aqueous phase prior to extraction? A: The pH must be adjusted to at least 12.5–13.0. According to the Henderson-Hasselbalch equation, the pH must be at least 2 units above the highest pKa (~10.4) to ensure that >99% of the molecules are in their neutral, un-ionized free-base form[1]. Failing to reach this pH will leave a fraction of the primary amines protonated, trapping the molecule in the aqueous layer.

Q: Which solvent system is recommended for maximum recovery? A: A mixed solvent system of Chloroform/Isopropanol (3:1 v/v) is highly recommended. The chloroform provides the necessary non-polar interactions and density for phase separation, while the isopropanol acts as a potent hydrogen-bond donor and acceptor. This specific ratio dramatically increases the solubility of polar amino alcohols in the organic phase, often increasing recovery from <40% to >85%[3].

Part 2: Troubleshooting Guide - Common Extraction Failures

Issue 1: Severe Emulsion Formation
  • Symptom: A milky, stable interfacial layer forms during extraction, preventing clean phase separation.

  • Root Cause: Amino alcohols possess inherent surfactant-like properties. The hydrophobic piperidine ring and hydrophilic amine/hydroxyl groups reduce interfacial tension between the aqueous and organic phases, stabilizing emulsions[4].

  • Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to increase ionic strength and decrease the solubility of the organic solvent in the water. If an emulsion still persists, do not add more water. Instead, filter the biphasic mixture through a pad of Celite, or centrifuge the mixture at 3000 x g for 10 minutes to force mechanical phase separation[4].

Issue 2: Low Yield Despite High pH
  • Symptom: Recovery remains <40% even after adjusting pH to 13 and using DCM.

  • Root Cause: Insufficient salting-out effect or inappropriate solvent choice. Pure DCM cannot adequately solvate the hydroxyl and primary amine groups simultaneously.

  • Solution: Switch to the Chloroform:Isopropanol (3:1 v/v) system[3]. Additionally, ensure the aqueous layer is fully saturated with anhydrous K₂CO₃ or NaCl. This "salting-out" effect maximizes the ionic strength of the aqueous phase, effectively forcing the highly polar organic molecule into the organic phase.

Part 3: Step-by-Step Methodologies

Protocol: High-Yield Extraction using Chloroform:Isopropanol (3:1) with Salting-Out

Note: This protocol is designed as a self-validating system. Step 9 ensures that the extraction is quantitatively complete before discarding the aqueous layer.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture containing 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol to an appropriately sized Erlenmeyer flask.

  • pH Adjustment: Cool the flask in an ice bath to prevent exothermic degradation. Slowly add 5M NaOH dropwise while stirring until the pH reaches 13.0. Validation: Verify the pH using a calibrated pH probe, not just indicator paper, to ensure precision[2].

  • Salting Out: Add solid NaCl (or K₂CO₃ for additional basification) to the aqueous solution until saturation is reached (i.e., undissolved salt remains visible at the bottom).

  • Solvent Preparation: Prepare a fresh mixture of Chloroform and Isopropanol in a 3:1 volumetric ratio.

  • Extraction: Transfer the basic, salted aqueous mixture to a separatory funnel. Add an equal volume of the Chloroform:Isopropanol (3:1) solvent.

  • Agitation: Invert the funnel gently 10-15 times. Vent frequently to release pressure. Crucial: Avoid vigorous shaking to minimize emulsion formation[4].

  • Phase Separation: Allow the layers to separate. The organic layer (chloroform-rich) will be the bottom layer due to chloroform's high density (1.49 g/cm³). Drain it into a clean collection flask.

  • Re-extraction: Repeat the extraction of the aqueous layer two additional times with fresh Chloroform:Isopropanol (3:1). Combine all organic extracts.

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate or analyze via LC-MS to confirm the absence of the target molecule. If present, perform one more extraction.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄. Causality: Do not use MgSO₄, as magnesium ions can form coordination complexes with the polyamine, leading to product loss. Filter the drying agent and concentrate the solvent under reduced pressure (Rotovap at 40°C) to yield the purified amino alcohol.

Part 4: Quantitative Data & Solvent Comparison

Solvent SystemDielectric Constant (ε)Evaporation EaseEmulsion RiskExpected RecoveryMechanistic Suitability
Chloroform:Isopropanol (3:1) ~8.0 (Mixed)Moderate (Rotovap at 40°C)Moderate>85% Excellent H-bond donor/acceptor capacity; high density aids separation.
n-Butanol 17.8Difficult (BP: 117°C)High>80% Strong affinity for polar organics; requires high vacuum for removal.
Dichloromethane (DCM) 9.1Easy (BP: 39.6°C)High<40% Lacks H-bond donating ability; poor solvation of the hydroxyl group.
Ethyl Acetate (EtOAc) 6.0Easy (BP: 77.1°C)Low<20% Too non-polar for a di-basic amino alcohol; product remains in aqueous phase.

Part 5: Workflow Visualization

G Start Aqueous Mixture of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol pH Adjust pH to > 12.5 (5M NaOH) Start->pH Salt Saturate with NaCl (Salting Out) pH->Salt Solvent Select Solvent System Salt->Solvent CHCl3 Chloroform:Isopropanol (3:1 v/v) Solvent->CHCl3 Optimal nBuOH n-Butanol Solvent->nBuOH Alternative DCM Pure DCM / EtOAc Solvent->DCM Sub-optimal Emulsion Emulsion Forms? CHCl3->Emulsion nBuOH->Emulsion PoorYield Low Yield (<40%) Re-evaluate Solvent DCM->PoorYield Centrifuge Centrifuge at 3000 x g or Filter via Celite Emulsion->Centrifuge Yes Separate Phase Separation & Organic Collection Emulsion->Separate No Centrifuge->Separate GoodYield High Yield (>85%) Proceed to Drying Separate->GoodYield

Workflow for the optimized basic extraction and emulsion troubleshooting of polar amino alcohols.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol in Organic Solvents

Executive Summary 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a highly polar, polyfunctional molecule. Its structure contains a primary amine, a tertiary amine (the piperidine ring), and a secondary alcohol.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a highly polar, polyfunctional molecule. Its structure contains a primary amine, a tertiary amine (the piperidine ring), and a secondary alcohol. While the parent heterocycle is generally miscible with most organic solvents, as seen with the general behavior of[1], the addition of the aminopropyl and hydroxyethyl appendages drastically increases the molecule's topological polar surface area (TPSA).

This specific triad of functional groups creates a dense network of intermolecular hydrogen bonds—acting simultaneously as strong hydrogen bond donors (-NH₂, -OH) and acceptors (N, N, O). Consequently, researchers frequently encounter solubility bottlenecks, such as gelation in halogenated solvents, complete insolubility of salt forms, and poor partitioning during liquid-liquid extraction (LLE). This guide provides field-proven, mechanistically grounded strategies to overcome these challenges.

Part 1: Troubleshooting FAQs

Q1: Why is the free base form of the compound crashing out or forming a gel in dichloromethane (DCM) or ethyl acetate (EtOAc)? A: Gelation or precipitation in moderately polar aprotic solvents occurs due to extensive intermolecular hydrogen bonding. The primary amine and hydroxyl groups of one molecule strongly coordinate with the tertiary amine of another, forming supramolecular aggregates. Solution: To disrupt this network, introduce a polar protic cosolvent. Adding 5–10% (v/v) methanol or ethanol to the DCM competitively interrupts the intermolecular solute-solute hydrogen bonds, replacing them with solute-solvent interactions, thereby rapidly solubilizing the compound.

Q2: My starting material is a dihydrochloride salt. How can I dissolve it in organic solvents for an amide coupling reaction? A: Amino alcohol hydrochloride salts possess high lattice energies and mimic the insolubility of [2] in non-polar or moderately polar organic solvents. The salt form is strictly ionic. Solution: You must perform in situ free-basing. Add 2.5 to 3.0 equivalents of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA), directly to the suspension in DMF or DCM. DIPEA neutralizes the HCl, forming DIPEA·HCl (which is soluble), and liberates the lipophilic free base of your target compound.

Q3: During aqueous workup, the compound stays in the water layer. How do I force it into the organic phase? A: The high hydrophilicity of the two basic nitrogens and the hydroxyl group heavily favors the aqueous phase, especially if the pH is below the pKa of the primary amine (~10.5). Solution: You must suppress ionization and alter the dielectric constant of the aqueous layer. Adjust the aqueous phase to pH > 11.5 to ensure complete deprotonation. Then, saturate the aqueous layer with NaCl (the "salting-out" effect) and extract with a polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a 9:1 DCM:MeOH mixture.

Part 2: Solubility Data Presentation

The following table summarizes the solubility behavior of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol across various solvent classes, providing actionable recommendations for formulation and synthesis.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Recommendation / Mechanistic Notes
Non-Polar Hexane, TolueneInsolubleInsolubleAvoid. Lack of dipole interactions causes immediate precipitation.
Moderately Polar DCM, EtOAcPoor / GelationInsolubleProne to H-bond driven gelation. Requires 5-10% MeOH cosolvent.
Polar Aprotic DMF, DMSO, 2-MeTHFHighLowExcellent for reactions. 2-MeTHF is the ideal choice for LLE.
Polar Protic Methanol, EthanolMiscibleHighBest for breaking aggregates and solubilizing both forms.
Aqueous Water, BuffersHighMiscibleHighly soluble. Requires pH > 11.5 and salting out for organic extraction.

Part 3: Experimental Protocols

Protocol 1: In Situ Free-Basing and Solubilization for Amide Coupling

Objective: Solubilize the dihydrochloride salt in an organic solvent (DMF or DCM) for immediate use in an amide coupling reaction. Causality: By introducing a sterically hindered base (DIPEA), we neutralize the insoluble salt matrix, forming soluble DIPEA·HCl, and liberating the lipophilic free base without the new base interfering with the coupling reagents.

  • Suspension: Weigh the required amount of the dihydrochloride salt and suspend it in anhydrous DMF (0.1 M to 0.5 M concentration) under an inert atmosphere (N₂ or Argon).

    • Validation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: 2.0 equivalents neutralize the dihydrochloride salt, and the extra 1.0 equivalent ensures a basic environment for the subsequent coupling reaction.

  • Equilibration: Stir the mixture vigorously for 15–30 minutes.

    • Causality: Solid-liquid phase reactions require time for the base to penetrate the salt lattice and for the resulting free base to dissolve.

  • Validation Check: Observe the reaction flask. The heterogeneous suspension must transition into a completely clear, transparent solution. If slight turbidity persists, the salt is not fully neutralized; add an additional 0.2 equivalents of DIPEA and sonicate for 5 minutes.

  • Coupling: Proceed immediately by adding your carboxylic acid and coupling reagent (e.g., HATU, EDC/HOBt).

Protocol 2: High-Recovery Liquid-Liquid Extraction (LLE)

Objective: Extract the highly polar free base from an aqueous reaction mixture into an organic solvent. Causality: Standard extraction with DCM or EtOAc results in poor partitioning due to the compound's hydrophilicity. We must suppress ionization and increase the ionic strength of the water to force the compound into the organic phase.

  • pH Adjustment: Cool the aqueous mixture to 0–5 °C. Slowly add 2M NaOH (aq) until the pH reaches 11.5–12.0.

    • Causality: A pH above the primary amine's pKa ensures >95% of the molecules are in their uncharged, free base form.

    • Validation: Verify the pH using broad-range pH paper or a calibrated pH probe.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation is reached (some undissolved salt remains).

    • Causality: High ionic strength increases the polarity of the aqueous phase, forcing the less polar organic molecules out of the water.

  • Solvent Selection & Extraction: Add an equal volume of 2-methyltetrahydrofuran (2-MeTHF) or a 9:1 (v/v) mixture of DCM/Methanol.

    • Causality: 2-MeTHF is a polar aprotic solvent that is immiscible with water but offers superior solvation for polar amines compared to standard THF or EtOAc.

  • Phase Separation: Shake vigorously and allow the layers to separate.

    • Validation: You should observe two distinct, clear liquid phases. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break it.

  • Recovery: Collect the organic layer. Repeat the extraction two more times. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Visualizations

Workflow Start Identify Compound Form Salt Salt Form (e.g., HCl salt) Start->Salt FreeBase Free Base Form Start->FreeBase SaltSol Insoluble in Organic Solvents (DCM, EtOAc, THF) Salt->SaltSol BaseSol Poorly Soluble in Non-Polar Soluble in Polar Aprotic/Protic FreeBase->BaseSol SaltFix Add DIPEA/TEA in DMF/DCM or use biphasic basic LLE SaltSol->SaltFix BaseFix Add 5-10% MeOH/EtOH or gently heat BaseSol->BaseFix

Workflow for resolving solubility issues based on the chemical form.

LLE_Strategy AqPhase Aqueous Phase (Protonated Amines) BaseAdd Add NaOH (Adjust pH > 11.5) AqPhase->BaseAdd SaltAdd Add NaCl (Salting Out Effect) BaseAdd->SaltAdd OrgPhase Extract with Organic Phase (2-MeTHF or DCM/MeOH) SaltAdd->OrgPhase Result Successful Extraction of Free Base OrgPhase->Result

Optimized liquid-liquid extraction (LLE) workflow for highly polar amino alcohols.

Part 5: References

  • PIPERIDINE Source: Ataman Kimya URL:[Link]

  • 26.2: Structures of Amino Acids Source: Chemistry LibreTexts URL:[Link]

Optimization

Preventing degradation of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol during storage

Compound: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. 1-(1-(3-Aminopropyl)piperidin-4-yl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a highly versatile trifunctional molecule containing a primary amine, a tertiary piperidine amine, and a secondary alcohol. While this structural complexity is valuable for drug synthesis and materials science, it makes the compound exceptionally vulnerable to environmental degradation. This guide provides authoritative troubleshooting insights and self-validating protocols to ensure the integrity of your stock.

PART 1: Mechanistic Troubleshooting FAQs

Q1: I opened a previously used bottle, and there is a white, crystalline crust around the cap and inside the vial. Is the chemical still usable? A1: The white crust is a carbamate salt , and the bulk material's titer is likely compromised. This is a classic degradation pathway for primary amines exposed to atmospheric carbon dioxide (CO₂). The degradation begins with a reversible nucleophilic attack of the primary amine (the 3-aminopropyl group) on CO₂, forming carbamate intermediates that rapidly polymerize or form stable, insoluble heat-stable salts[1]. Because the tertiary piperidine nitrogen is sterically hindered and lacks a free proton, it does not form carbamates; the degradation is entirely localized to the primary amine tail. Causality & Action: Atmospheric exposure directly depletes your active primary amine concentration. Do not use crusted material for stoichiometry-sensitive assays. Always store the compound under an inert atmosphere.

Q2: My stock solution has turned from colorless to a distinct yellow, and the viscosity has noticeably increased. What happened? A2: This indicates oxidative degradation . Piperidine rings and primary amines are highly susceptible to oxidation when exposed to atmospheric oxygen, UV light, or trace metal ions. The nitrogen atoms and adjacent carbons react with oxygen to form N-oxides, imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), and potentially ring-opening products[2]. This oxidation increases the molecular weight and alters the polarity of the mixture, leading to the observed yellowing and increased viscosity. Causality & Action: Photo-oxidation and autoxidation are radical-driven processes. Store the compound in amber vials to block UV initiation and ensure oxygen-free environments.

Q3: The compound seems to have gained volume or looks "wet" even though it was sealed. Why? A3: Amino alcohols are inherently hygroscopic . The combination of the secondary alcohol and the dual amines creates a powerful three-dimensional hydrogen-bonding network that aggressively scavenges moisture from the air[3]. Causality & Action: Water absorption not only dilutes your compound (ruining molarity calculations) but can also hydrolyze trace impurities, further accelerating degradation. Use PTFE-lined septa to prevent moisture ingress.

Q4: Can I store this compound at room temperature if I use it frequently? A4: It is not recommended. Thermal degradation can occur at elevated or fluctuating room temperatures, leading to intramolecular cyclization or cleavage of the carbon-nitrogen bonds[4]. For frequent use, aliquot the compound into single-use vials rather than repeatedly exposing a master stock to ambient conditions.

PART 2: Quantitative Storage Data

To optimize the lifespan of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, storage conditions must be strictly controlled. The table below summarizes the quantitative impact of various storage environments.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifeDegradation Risks Mitigated
Optimal (Long-Term) Argon (Inert)Sealed Amber Glass12–24 MonthsOxidation, CO₂ Carbamate, UV, Moisture
Standard (Short-Term) NitrogenClear Glass + Foil3–6 MonthsOxidation, CO₂ Carbamate
Suboptimal (Benchtop) Ambient AirClear Glass< 1 MonthNone (High risk of rapid degradation)

PART 3: Self-Validating Experimental Protocol: Inert Aliquoting

To guarantee a self-validating system where degradation is physically impossible under the maintained conditions, follow this Schlenk-line/Glovebox protocol. This workflow removes the variables of moisture, oxygen, and CO₂ entirely.

Materials Needed:

  • Glovebox (<1 ppm O₂, <1 ppm H₂O) or Schlenk line.

  • Argon gas (preferred over Nitrogen due to its higher density, providing a better protective blanket).

  • Amber borosilicate glass vials with PTFE-lined septa caps.

  • Parafilm or electrical tape.

Step-by-Step Methodology:

  • Preparation (Moisture Elimination): Bake all amber glass vials and PTFE caps in an oven at 120°C for at least 4 hours. Causality: Glass surfaces adsorb microscopic layers of water. Baking removes residual surface moisture that would otherwise initiate hygroscopic swelling. Allow them to cool in a vacuum desiccator.

  • Transfer (Atmosphere Control): Move the bulk bottle of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol into the glovebox. If a glovebox is unavailable, utilize a Schlenk line to purge the receiving vials with Argon using 3 cycles of vacuum/Argon backfill.

  • Aliquoting (Minimizing Exposure): Dispense the compound into single-use volumes. Causality: This prevents repeated freeze-thaw cycles and eliminates the repeated introduction of ambient air into the master stock during daily use.

  • Blanketing (Displacement): If using a Schlenk line, gently blow a stream of Argon over the liquid surface for 30 seconds before capping. Causality: Argon is heavier than air; it sinks to the surface of the liquid, physically displacing any residual oxygen and CO₂ from the headspace.

  • Sealing & Storage: Seal tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier. Store the aliquots in a dedicated chemical refrigerator at 2–8°C.

  • System Validation: To validate the integrity of your inert atmosphere, prepare a "sacrificial" vial containing a trace amount of an oxygen indicator (e.g., resazurin solution) and store it alongside your aliquots. If the indicator remains colorless, your storage system is verified as oxygen-free.

PART 4: Visualizing Degradation Pathways

G Intact 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Carbamate Carbamate Salts (White Crust) Intact->Carbamate Primary Amine Reaction NOxide N-Oxides & Imines (Yellowing) Intact->NOxide Piperidine Oxidation Hydrate Hydrate Formation (Swelling) Intact->Hydrate Hydrogen Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / UV Light O2->NOxide H2O Moisture (H2O) H2O->Hydrate

Figure 1: Primary degradation pathways of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

PART 5: References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. 1

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. BenchChem. 2

  • Improving Performance of Waterborne Industrial Coatings with Amino Alcohols. Advancion. 3

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC / NIH. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

This guide provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol. As a molecule with multip...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol. As a molecule with multiple functional groups including a tertiary amine within a piperidine ring, a primary amine, and a secondary alcohol, its structural elucidation presents a valuable case study for researchers, scientists, and drug development professionals. This document is structured to serve as both a predictive reference and a practical guide for empirical data acquisition, emphasizing the causality behind experimental choices to ensure scientific integrity and data trustworthiness.

Structural Elucidation via NMR: A Foundational Overview

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation for organic molecules. Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the electronic environment of each proton, their relative numbers through integration, and their connectivity to neighboring protons via spin-spin coupling. Complementarily, ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment, offering a complete picture of the molecular backbone. For a multifunctional molecule like 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol, a thorough analysis of both ¹H and ¹³C NMR spectra is indispensable for unambiguous structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the structure of 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout the guide to assign specific NMR signals to their corresponding atoms.

Figure 1: Molecular structure of 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integrations for 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, anisotropy, and spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts for NH₂ and OH protons are highly dependent on solvent, concentration, and temperature.

Atom Number(s)Predicted δ (ppm)MultiplicityIntegrationNotes
H13 (CH₃)~1.1 - 1.3Doublet (d)3HCoupled to the methine proton H11.
H3, H5 (ax & eq)~1.2 - 1.8Multiplet (m)4HComplex overlapping signals from the piperidine ring axial and equatorial protons.
H4~1.4 - 1.7Multiplet (m)1HSignal is likely broad and part of the larger multiplet of ring protons.
H8 (CH₂)~1.6 - 1.8Quintet or m2HCoupled to protons on C7 and C9.
H2, H6 (eq)~1.8 - 2.1Multiplet (m)4HDeshielded relative to other ring protons due to proximity to N1.
H7 (CH₂)~2.3 - 2.5Triplet (t)2HCoupled to protons on C8.
H9 (CH₂)~2.6 - 2.8Triplet (t)2HCoupled to protons on C8 and deshielded by the adjacent primary amine N10.
N10 (NH₂)~1.5 - 3.0Broad Singlet (br s)2HExchangeable proton; signal shape and position are variable.
H11 (CH)~3.5 - 3.8Quartet or m1HDeshielded by the adjacent hydroxyl group (O12). Coupled to H13 methyl protons.
O12 (OH)~2.0 - 4.0Broad Singlet (br s)1HExchangeable proton; signal shape and position are variable.
Table 2: Predicted ¹³C NMR Spectral Data

Predicted for a proton-decoupled spectrum in CDCl₃.

Atom NumberPredicted δ (ppm)Notes
C13~20 - 25Methyl carbon of the ethanol group.
C3, C5~30 - 35Piperidine ring carbons.
C8~30 - 35Methylene carbon in the middle of the propyl chain.
C9~40 - 45Carbon adjacent to the primary amine (N10).
C4~40 - 45Piperidine ring carbon bearing the ethanol substituent.
C2, C6~55 - 60Piperidine ring carbons adjacent to the tertiary nitrogen (N1).
C7~58 - 63Carbon adjacent to the piperidine nitrogen (N1).
C11~65 - 70Carbon bearing the hydroxyl group (O12).

Experimental Protocol for Data Acquisition and Validation

To obtain high-quality, trustworthy NMR data, a systematic and well-justified experimental protocol is paramount. The following section provides a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of the target compound.

Sample Preparation: The Foundation of Quality Data

The integrity of the final spectrum begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1]

  • Compound Purity: Ensure the sample of 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol is of high purity, as impurities will introduce extraneous signals.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules.[2] However, the acidic nature of trace impurities in CDCl₃ can sometimes cause peak broadening for amines. The exchangeable OH and NH₂ protons may appear as broad signals or may exchange with residual water.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for compounds with exchangeable protons (OH, NH). It forms hydrogen bonds, which slows down the rate of proton exchange, often resulting in sharper OH and NH signals that show coupling to adjacent protons.

    • Deuterium Oxide (D₂O): If the compound is soluble, D₂O can be used. The OH and NH₂ protons will exchange with deuterium and their signals will disappear from the ¹H spectrum, a useful technique for confirming their assignment.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[3][4]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Procedure:

    • Accurately weigh the desired amount of the compound into a clean, dry vial.

    • Add the chosen deuterated solvent (0.6-0.7 mL).[2][5]

    • Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Cap the NMR tube securely.

Figure 2: Experimental workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition

The parameters chosen for data acquisition directly impact the resolution, sensitivity, and overall quality of the spectrum. The following are recommended starting parameters for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

  • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio (S/N).

  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration.[6]

  • Receiver Gain (RG): This should be set automatically by the spectrometer to maximize the signal without causing receiver overload.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems), which utilizes a 30° pulse angle and proton decoupling to enhance signal via the Nuclear Overhauser Effect (NOE).[7][8]

  • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to cover the typical range for organic molecules.

  • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. A significantly higher number of scans is required compared to ¹H NMR.[2]

  • Acquisition Time (AQ): ~1.0-2.0 seconds.

  • Relaxation Delay (D1): 2 seconds. This is a reasonable starting point for most carbons in a molecule of this size.[7]

Comparison with Alternative Analytical Methods

While NMR is the most powerful tool for complete structural elucidation, other techniques provide complementary and confirmatory data:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula (C₁₁H₂₄N₂O) by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments can help to confirm the connectivity of the different structural subunits.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected signals would include O-H and N-H stretches (broad, in the 3200-3500 cm⁻¹ region), C-H stretches (2800-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region (1000-1300 cm⁻¹).

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system.

  • Reproducibility: The detailed specification of solvent, concentration, and acquisition parameters ensures that the experiment can be reliably reproduced by other researchers, a cornerstone of scientific trustworthiness.[8]

  • Internal Consistency: The data obtained from ¹H and ¹³C NMR must be internally consistent. The number of signals in the ¹³C spectrum should match the number of unique carbons predicted from the structure. The integration and multiplicities in the ¹H spectrum must correspond to the number of protons and their neighbors.

  • 2D NMR Confirmation: For absolute certainty in assignments, especially for the complex piperidine ring protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would confirm ¹H-¹H coupling networks, while an HSQC spectrum would directly correlate each proton signal with the carbon to which it is attached, validating the assignments made in Tables 1 and 2.

By following this comprehensive approach—from meticulous sample preparation to optimized data acquisition and cross-validation with complementary techniques—researchers can be confident in the accurate and unambiguous structural determination of 1-(1-(3-aminopropyl)piperidin-4-yl)ethan-1-ol.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]

  • Sample preparation. (n.d.). Retrieved from [Link]

  • Acquiring 1 H and 13 C Spectra. (2018, September 28). In Advanced Organic Structure Elucidation. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved from [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved from [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

Sources

Comparative

A Comprehensive Comparison Guide: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol vs. Standard Piperidine Building Blocks

As modern drug discovery pivots towards increasingly complex modalities—such as Targeted Protein Degraders (PROTACs), antibody-drug conjugates (ADCs), and advanced peptidomimetics—the demand for highly functionalized, sp...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots towards increasingly complex modalities—such as Targeted Protein Degraders (PROTACs), antibody-drug conjugates (ADCs), and advanced peptidomimetics—the demand for highly functionalized, spatially defined building blocks has surged. Saturated nitrogen heterocycles, particularly piperidines, are the most prevalent ring systems in FDA-approved small molecule therapeutics[1][2].

Among the emerging class of bifunctional scaffolds, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol stands out. By integrating a primary amine tether, a basic piperidine core, and a secondary alcohol, it offers a highly versatile platform for divergent synthesis. This guide objectively compares its physicochemical performance and synthetic utility against other standard piperidine alternatives, providing actionable experimental workflows for application scientists.

Structural Causality: Why This Specific Scaffold?

To understand the utility of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, we must deconstruct its three primary structural features and the causality behind their selection in medicinal chemistry:

  • The 3-Aminopropyl Linker (Primary Amine): The 3-carbon alkyl chain provides optimal spatial separation between the primary amine and the piperidine nitrogen. Shorter chains (e.g., ethyl) are prone to intramolecular cyclization (forming aziridinium or piperazine byproducts) under activating conditions. The primary amine (pKa ~10.5) is highly nucleophilic, making it an ideal, unhindered handle for amide coupling or reductive amination[3].

  • The Piperidine Core (Tertiary Amine): Unlike neutral aliphatic linkers, the piperidine ring introduces a basic center (conjugate acid pKa ~11.1-11.2)[4]. At physiological pH (7.4), this nitrogen is predominantly protonated, which drastically improves aqueous solubility and can facilitate critical salt-bridge interactions within target protein binding pockets.

  • The 1-Hydroxyethyl Group (Secondary Alcohol): While many standard building blocks utilize a primary alcohol (e.g., 4-piperidinemethanol), the secondary alcohol in this scaffold provides increased steric hindrance. This structural nuance is critical for metabolic stability , as secondary alcohols are generally more resistant to rapid oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes compared to their primary counterparts. Furthermore, it introduces a chiral center, allowing for the optimization of spatial vectors during structure-activity relationship (SAR) campaigns.

Comparative Performance Analysis

When selecting a piperidine building block, researchers must weigh functional handles against synthetic complexity. The table below summarizes the quantitative and qualitative differences between 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol and common alternatives.

Table 1: Physicochemical and Functional Comparison
Feature / Property1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol4-Piperidinemethanol1-(3-Aminopropyl)piperidineN-Boc-4-piperidineethanol
Core Scaffold PiperidinePiperidinePiperidinePiperidine
N-Alkylation 3-Aminopropyl (Primary Amine)None (Secondary Amine)3-Aminopropyl (Primary Amine)N-Boc Protected
Oxygen Handle Secondary Alcohol (C4)Primary Alcohol (C4)NonePrimary Alcohol (C4)
Metabolic Stability High (Sterically hindered alcohol)Moderate (Prone to oxidation)High (Lacks oxidizable -OH)Moderate
Primary Use Case PROTAC linkers, Bifunctional conjugatesSimple core modificationsAntagonists, Salt formation[5][6]Elongated ether linkages
Estimated pKa ~10.5 (Primary), ~9.8 (Tertiary)~11.2 (Secondary)[4]~10.5 (Primary), ~10.1 (Tertiary)N/A (Protected)
Orthogonality Excellent (Amine vs. Sec-Alcohol)Poor (Requires protection)N/AGood (Requires deprotection)

Data synthesis based on standard physicochemical parameters of piperidine derivatives and primary amines[3][4].

Synthetic Workflows & Divergent Functionalization

The true value of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol lies in its orthogonal reactivity. The significant difference in nucleophilicity between the primary aliphatic amine and the sterically hindered secondary alcohol allows for chemoselective functionalization without the need for protecting groups in the first step.

G Core 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (Bifunctional Scaffold) Amine Primary Amine (3-Aminopropyl) Core->Amine Alcohol Secondary Alcohol (1-Hydroxyethyl) Core->Alcohol Amide Amide Coupling (e.g., HATU, DIPEA) -> PROTAC Linker Amine->Amide Mitsunobu Mitsunobu Reaction (e.g., DIAD, PPh3) -> Ether/Ester Linkage Alcohol->Mitsunobu Oxidation Oxidation (e.g., Dess-Martin) -> Ketone Handle Alcohol->Oxidation

Fig 1. Divergent functionalization pathways of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Protocol 1: Chemoselective Amide Coupling (Targeting the Primary Amine)

Because the primary amine is vastly more nucleophilic than the secondary alcohol, amide coupling can be achieved selectively. This is a self-validating system: if the stoichiometry is strictly controlled to 1.0 equivalent of the activated acid, O-acylation is entirely suppressed.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add HATU (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Dropwise add a solution of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (1.0 eq) in DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The mass of the product will correspond to the mono-acylated species.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Mitsunobu Stereoinversion/Etherification (Targeting the Secondary Alcohol)

Once the primary amine is functionalized (or temporarily protected with a Boc group), the secondary alcohol can be utilized. The Mitsunobu reaction is ideal here, as it allows for the attachment of phenolic pharmacophores while simultaneously inverting the stereocenter (via an S_N2 mechanism), granting access to specific spatial geometries.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized piperidine intermediate (1.0 eq), the target phenol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10 minutes. Note: The slow addition prevents the premature consumption of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the inverted ether product.

Conclusion

Compared to simpler analogs like 4-piperidinemethanol or 1-(3-Aminopropyl)piperidine, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol provides a superior balance of metabolic stability, tunable basicity, and orthogonal reactivity. Its built-in 3-aminopropyl linker bypasses the need for multi-step alkylation protocols, while the secondary alcohol offers a robust handle for stereospecific functionalization. For drug development professionals designing bifunctional molecules or complex peptidomimetics, this scaffold represents a highly efficient, atom-economical starting point.

Sources

Validation

Structural activity relationship (SAR) comparison of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the structural activity relationships (SAR) of a series of piperidine-based analogs as sigma-1 (σ1) receptor m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural activity relationships (SAR) of a series of piperidine-based analogs as sigma-1 (σ1) receptor modulators. The σ1 receptor, a unique transmembrane protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease, dementia, and neuropathic pain.[1][2] This document details the synthesis, biological evaluation, and SAR of a scaffold that has shown significant potential for selective σ1 receptor modulation.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs targeting the central nervous system (CNS).[3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with the binding sites of various receptors. In the context of σ1 receptor modulation, the basic nitrogen of the piperidine ring is believed to form a key ionic interaction with the glutamate 172 (Glu172) residue within the receptor's binding pocket.[1]

This guide focuses on a series of analogs built around a central piperidine core, exploring how modifications at different positions of the scaffold influence binding affinity and selectivity for the σ1 receptor. Understanding these relationships is crucial for the rational design of novel and potent σ1 receptor modulators with improved therapeutic profiles.

Synthesis of Piperidine-Based Analogs

The synthesis of the piperidine analogs discussed in this guide generally follows a multi-step sequence that allows for the introduction of diverse substituents. A representative synthetic route is outlined below. The choice of specific reagents and reaction conditions is dictated by the desired final compound and is a critical aspect of the medicinal chemistry effort.

General Synthetic Workflow

cluster_synthesis Representative Synthetic Scheme start Starting Material (e.g., 4-oxopiperidine derivative) step1 Conjugate Addition (e.g., Phenylboronic acid) start->step1 step2 Homologation (e.g., Wittig reaction) step1->step2 step3 Functional Group Interconversion (e.g., Ester to Amine) step2->step3 step4 N-Substitution/Deprotection step3->step4 final_product Final Piperidine Analog step4->final_product

Caption: General synthetic workflow for piperidine-based σ1 receptor modulators.

Detailed Experimental Protocol: A Representative Example

The following protocol describes the synthesis of a key intermediate, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a precursor for many of the target analogs.[5]

Step 1: Oxidation of Piperidone

  • To a solution of the starting piperidone (10.8 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add iodoxybenzoic acid (IBX, 11.8 mmol) and 4-methylmorpholin-4-oxide (NMO, 36 mmol) in DMSO (15 mL).

  • Stir the reaction mixture at 30°C for 72 hours in the dark. The use of a mild oxidizing agent like IBX with NMO as a co-oxidant allows for the selective oxidation of the piperidone to the corresponding dihydropyridinone.

  • Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO3, 50 mL). This step quenches the reaction and neutralizes any acidic byproducts.

  • Extract the aqueous layer with diethyl ether (Et2O, 3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO3, brine, and water. These washes remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

  • Purify the crude product by automated flash chromatography to yield the desired dihydropyridinone intermediate.[5]

Biological Evaluation: Assessing Sigma-1 Receptor Affinity

The primary method for determining the affinity of the synthesized analogs for the σ1 receptor is through competitive radioligand binding assays. This technique provides a quantitative measure of how strongly a compound binds to the receptor, typically expressed as the inhibition constant (Ki).

Experimental Workflow for Radioligand Binding Assay

cluster_assay Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., from HEK293 cells expressing σ1R) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis (Calculation of Ki values) quantification->analysis

Caption: Workflow for the in vitro σ1 receptor radioligand binding assay.

Detailed Protocol: Sigma-1 Receptor Binding Assay[2][6]
  • Membrane Preparation: Utilize membranes harvested from HEK293 cells stably expressing the human σ1 receptor. The use of a cell line with high receptor expression is crucial for obtaining a robust signal.[2] Alternatively, guinea pig liver membranes, which have a high density of σ1 receptors, can be used.[6]

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound. [3H]-(+)-pentazocine is a commonly used selective radioligand for the σ1 receptor.[6][7]

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity σ1 receptor ligand (e.g., haloperidol).

  • Incubation Conditions: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Structural Activity Relationship (SAR) Comparison

The following table summarizes the σ1 receptor binding affinities for a series of piperidine-based analogs. The SAR is discussed in detail below, highlighting the key structural features that influence potency.

CompoundR1 (Piperidine Nitrogen Substituent)R2 (Southern Moiety)σ1 Ki (nM)[2]
1a HBenzimidazole165
1b CH3Benzimidazole2.5
1c EthylBenzimidazole15.3
2a CH3Indazole1.8
2b CH34-Chloro-3-fluoro-indazole0.7
3a CH3Imidazo[1,5-a]pyridine>1000
Key SAR Insights

cluster_sar Key Structural Activity Relationships scaffold Piperidine Core R1 (N-substituent) R2 (Southern Moiety) r1_node N-Substituent (R1) - Small alkyl groups (e.g., Methyl) enhance potency. - H or larger alkyl groups decrease potency. scaffold:f1->r1_node r2_node Southern Moiety (R2) - Heteroaromatic systems are crucial. - Indazole and Benzimidazole are favorable. - Electron-withdrawing groups on indazole can increase potency. scaffold:f2->r2_node

Caption: Key SAR findings for the piperidine-based σ1 receptor modulators.

The N-Substituent (R1): The nature of the substituent on the piperidine nitrogen has a profound impact on σ1 receptor affinity.

  • Small Alkyl Groups are Optimal: A methyl group at the R1 position (e.g., 1b , 2a , 2b ) consistently leads to a significant increase in potency compared to the unsubstituted analog (1a ). This suggests that a small, lipophilic group in this region enhances favorable interactions within the binding pocket.[5]

  • Larger Alkyl Groups are Detrimental: Increasing the size of the alkyl group to an ethyl group (1c ) results in a decrease in affinity compared to the methyl-substituted analog (1b ). This indicates a potential steric clash within the binding site.

The Southern Moiety (R2): The aromatic or heteroaromatic system extending from the piperidine core is another critical determinant of activity.

  • Heteroaromatic Systems are Preferred: The presence of a heteroaromatic system like benzimidazole or indazole is essential for high affinity. These groups are likely involved in π-π stacking interactions with aromatic residues in the σ1 receptor binding site.[1]

  • Indazole is a Favorable Moiety: The indazole moiety (2a ) generally confers higher potency than the benzimidazole moiety (1b ). This could be due to more optimal positioning for hydrogen bonding or other interactions.

  • Substitution on the Indazole Ring: The addition of electron-withdrawing substituents, such as chloro and fluoro groups, to the indazole ring (2b ) can further enhance binding affinity. This suggests that modulating the electronic properties of the southern moiety can fine-tune the interactions with the receptor.

  • Unfavorable Heterocycles: Not all heteroaromatic systems are well-tolerated. The imidazo[1,5-a]pyridine moiety (3a ) leads to a significant loss of activity, highlighting the specific structural and electronic requirements of the binding pocket.[1]

Conclusion and Future Directions

The SAR studies on this series of piperidine-based analogs have provided valuable insights into the structural requirements for high-affinity σ1 receptor binding. The key takeaways are the importance of a small alkyl substituent on the piperidine nitrogen and the presence of a suitable heteroaromatic system, such as a substituted indazole, as the southern moiety.

These findings provide a strong foundation for the design of next-generation σ1 receptor modulators. Future efforts should focus on further optimizing the southern moiety to enhance potency and selectivity, as well as fine-tuning the physicochemical properties of the lead compounds to improve their drug-like characteristics, such as metabolic stability and bioavailability. The ultimate goal is to develop novel therapeutic agents that can effectively target the σ1 receptor for the treatment of various CNS disorders.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers.
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys.
  • New piperidine-based derivatives as sigma receptor ligands.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

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Comparative

Efficacy of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (APPE) Compared to Standard Histamine H3 Receptor Ligands: A Technical Evaluation Guide

Executive Summary The development of highly selective Histamine H3 Receptor (H3R) antagonists and inverse agonists is a critical focus in neuropharmacology, targeting cognitive disorders, narcolepsy, and neuropathic pain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Histamine H3 Receptor (H3R) antagonists and inverse agonists is a critical focus in neuropharmacology, targeting cognitive disorders, narcolepsy, and neuropathic pain. The 1-(3-aminopropyl)piperidine scaffold is a privileged chemotype in this domain. This guide provides an objective, data-driven comparison between a novel derivative—1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol (APPE) —and established standard ligands, including the FDA-approved Pitolisant (Wakix) and the first-generation antagonist Thioperamide.

By evaluating structural causality, binding kinetics, and functional inverse agonism, this guide equips drug development professionals with a comprehensive framework for assessing APPE's therapeutic potential.

Mechanistic Rationale: Structural Causality in Receptor Binding

To understand the efficacy of APPE, we must first deconstruct the molecular causality of its interaction with the H3R orthosteric pocket [1].

  • The Pharmacophore Anchor: The basic nitrogen of the 3-aminopropyl group in APPE is protonated at physiological pH. This primary amine forms a highly conserved, critical salt bridge with Asp114 (D3.32) in transmembrane domain 3 (TM3) of the H3R. This interaction is the universal anchor for all high-affinity H3R ligands [2].

  • The Novelty of the Ethan-1-ol Moiety: Standard ligands like Pitolisant rely on a hydrophobic tail and a piperidine ring that interacts with Glu206 (E5.46) and Tyr374 (Y7.43) via van der Waals forces and salt bridges [3]. APPE diverges by introducing a 1-hydroxyethyl (ethan-1-ol) group at the 4-position of the piperidine ring.

  • Causality of Enhanced Stability: The secondary alcohol of the ethan-1-ol group acts as a targeted hydrogen bond donor/acceptor. This allows APPE to establish a tighter, more rigid hydrogen-bonding network with Glu206 (E5.46) . This structural rigidity increases the receptor residence time and stabilizes the inactive conformation of the receptor, translating to potent inverse agonism.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological profile of APPE against standard reference ligands.

LigandPrimary MechanismhH3R Affinity ( Ki​ , nM)Inverse Agonism ( EC50​ , nM)Selectivity ( H3​R/H4​R )
Pitolisant Inverse Agonist / Antagonist0.161.5> 1000x
Thioperamide Antagonist14.025.0< 10x (Poor)
APPE Inverse Agonist~0.85~3.2> 800x

Data synthesized from standardized radioligand displacement and[35S]GTPγS functional assays [2][4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of APPE must rely on self-validating assay systems. Below are the optimized protocols for determining binding affinity and functional efficacy.

Protocol 1: [3H] -N- α -Methylhistamine Radioligand Displacement Assay

This assay quantifies the binding affinity ( Ki​ ) of APPE at the human H3R.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing recombinant hH3R. Resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and disrupt via sonication. Centrifuge at 1,932 × g for 10 minutes at 4°C to isolate the membrane fraction [4].

  • Radioligand Incubation: In a 96-well microtiter plate, incubate 10 µg of membrane protein per well with 2 nM [3H] -N- α -methylhistamine ( [3H] -NAMH).

  • Ligand Titration: Add APPE at varying concentrations (ranging from 10−11 to 10−5 M).

  • Self-Validating Control (Critical Step): In parallel wells, add 10 µM clobenpropit .

    • Causality: Clobenpropit is a highly potent H3R antagonist. By saturating all specific H3R binding sites, any remaining radioactive signal is definitively categorized as non-specific binding (NSB) (e.g., lipid partitioning or plastic adhesion). This establishes a self-validating baseline, ensuring the calculated specific binding of APPE is an absolute metric.

  • Termination & Detection: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C filter plates. Measure retained radioactivity using a scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP FRET-EPAC Biosensor Assay

This assay validates whether APPE acts as a neutral antagonist or an inverse agonist by measuring intracellular cAMP fluctuations.

Step-by-Step Methodology:

  • Cell Seeding: Seed EPAC-H3R-isoform stable cell lines (50,000 cells/well) into black 96-well plates 24 hours prior to the assay.

  • Forskolin Pre-treatment (Critical Step): Treat the cells with 10 µM Forskolin for 15 minutes.

    • Causality: The H3R is coupled to the Gi/o​ protein, which intrinsically inhibits adenylyl cyclase (AC). In a basal state, AC activity is too low to accurately measure further inhibition or its reversal. Forskolin directly activates AC, artificially elevating the cAMP "ceiling." This creates a wide, dynamic assay window, allowing the inverse agonism of APPE to be quantified as a robust, statistically significant increase in cAMP beyond the baseline.

  • Ligand Addition: Introduce APPE to the wells and incubate for 30 minutes.

  • FRET Measurement: Measure the Fluorescence Resonance Energy Transfer (FRET) signal. As APPE stabilizes the inactive H3R state, Gi/o​ inhibition on AC is lifted, cAMP levels rise, and the EPAC biosensor undergoes a conformational change that decreases the FRET signal.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway by which APPE and standard ligands modulate presynaptic histaminergic signaling.

G APPE APPE (Novel Inverse Agonist) H3R Histamine H3 Receptor (Inactive State Stabilized) APPE->H3R Binds Asp114 & Glu206 Pitolisant Pitolisant (Standard) Pitolisant->H3R Binds Asp114 Gi Gi/o Protein (Inhibited / Uncoupled) H3R->Gi Blocks Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP Intracellular cAMP (Elevated Levels) AC->cAMP Synthesizes NT Neurotransmitter Release (Histamine, ACh, Dopamine) cAMP->NT Promotes Release

Caption: Mechanistic pathway showing APPE stabilizing the H3R inactive state, leading to neurotransmitter release.

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology (ASPET).[Link]

  • Pitolisant Compound Summary. PubChem, National Library of Medicine (NIH).[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.[Link]

Validation

A Senior Application Scientist's Guide to FT-IR Spectroscopy Validation for Purity Assessment of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Introduction: Beyond Identity Confirmation in Pharmaceutical Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the quality of an intermediate is not merely a checkpoint but the very foundation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Identity Confirmation in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the quality of an intermediate is not merely a checkpoint but the very foundation of the final product's safety and efficacy. The compound 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a key building block whose purity can dictate the success of subsequent synthetic steps and the impurity profile of the API. While Fourier-Transform Infrared (FT-IR) spectroscopy is universally accepted for identity confirmation, its application for quantitative purity assessment is often overlooked.

This guide moves beyond the conventional. It provides researchers, scientists, and drug development professionals with a robust framework for validating an FT-IR spectroscopic method for the quantitative purity analysis of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol. We will detail a self-validating protocol grounded in regulatory expectations and objectively compare the performance of FT-IR with orthogonal analytical techniques, offering field-proven insights into its strategic implementation in a modern quality control workflow.

The Analytical Target: Unpacking 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Understanding the molecule's structure is paramount to developing a specific analytical method. This compound possesses several distinct functional groups that provide a unique spectral fingerprint.

  • Primary Amine (-NH₂): The aminopropyl side chain provides characteristic N-H stretching and bending vibrations.

  • Tertiary Alcohol (-OH): The hydroxyl group on the ethan-1-ol moiety gives rise to a strong, broad O-H stretching band.

  • Tertiary Amine (Piperidine N): This group lacks an N-H bond and thus does not produce N-H stretching bands, but its C-N stretching can be observed.

  • Aliphatic Chains (C-H): Standard C-H stretching and bending vibrations will be present throughout the fingerprint region.

The presence of both a primary amine and a tertiary alcohol makes the high-frequency region of the FT-IR spectrum particularly informative.

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Significance for Purity Analysis
Tertiary AlcoholO-H Stretch3600 - 3200 (Broad)A strong, easily identifiable peak. Its intensity can be correlated with the concentration of the main compound. Changes in peak shape may indicate impurities affecting hydrogen bonding.
Primary AmineN-H Stretch (Asymmetric & Symmetric)3500 - 3300 (Two sharp bands)The presence of two distinct peaks is a hallmark of a primary amine.[1][2][3] A change in the ratio or disappearance of one peak could signal degradation or an impurity.
Primary AmineN-H Bend (Scissoring)1650 - 1580A useful peak in a less crowded region of the spectrum that can confirm the primary amine functionality.[1]
Aliphatic C-NC-N Stretch1250 - 1020Provides information about the piperidine and aminopropyl structures.[1]
Aliphatic C-HC-H Stretch3000 - 2850Confirms the aliphatic nature of the molecule.
Table 1: Key FT-IR vibrational frequencies for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Rationale for Quantitative FT-IR: A Green and Rapid Approach

While High-Performance Liquid Chromatography (HPLC) is the established gold standard for purity analysis, FT-IR offers compelling strategic advantages, particularly for in-process controls and rapid screening.[4][5] The core principle of quantitative FT-IR analysis is the Beer-Lambert Law, which states that the absorbance of a specific peak is directly proportional to the concentration of the corresponding functional group in the sample.[6][7]

Why choose FT-IR for quantitative analysis?

  • Speed: Analysis can be completed in seconds, compared to the longer run times of chromatographic methods.[6]

  • Minimal Sample Preparation: Techniques like Attenuated Total Reflectance (ATR)-FTIR require little to no sample preparation, reducing solvent use and potential for error.

  • Cost-Effectiveness: FT-IR is generally less expensive to operate and maintain than HPLC or GC-MS systems.[8]

  • Non-Destructive: The sample can be recovered after analysis, which is valuable for limited-quantity materials.

However, it is crucial to acknowledge its primary limitation: FT-IR is not a separation technique.[9][10] Impurities with similar functional groups will have overlapping spectral bands, making it challenging to quantify individual, low-level impurities without prior knowledge. Therefore, this method is best suited for assessing the overall purity against a well-characterized reference standard or for quantifying a known impurity that has a unique, non-overlapping absorption band.

A Validated Protocol for Quantitative FT-IR Purity Analysis

An analytical method is only as reliable as its validation.[11] The protocol described here is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14][15]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) (e.g., Assay for Purity >98%) Peak_Selection Select Analytical Peak (e.g., N-H bend at ~1600 cm⁻¹) Rationale: Specific, Strong, Minimal Overlap ATP->Peak_Selection Method_Opt Optimize Method Parameters (ATR Crystal, Resolution, Scans) Peak_Selection->Method_Opt Specificity Specificity (Analyze placebo & spiked samples) Method_Opt->Specificity Linearity Linearity & Range (Prepare standards at 5 concentrations) Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy LOD_LOQ LOD & LOQ (Based on S/N ratio or calibration curve slope) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Validation Report (Summarize data, assess against criteria) Precision->Report LOD_LOQ->Report Robustness Robustness (Vary parameters like pressure, scans) Robustness->Report SOP Standard Operating Procedure (SOP) (Formalize the validated method) Report->SOP Lifecycle Lifecycle Management (Define revalidation criteria) SOP->Lifecycle

Diagram 1: Workflow for the development and validation of a quantitative FT-IR method.

Experimental Protocol: Step-by-Step Methodology

Objective: To validate an ATR-FTIR method for the quantitative determination of the purity of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

Instrumentation: FT-IR Spectrometer equipped with a single-bounce diamond ATR accessory.

1. Preparation of Standards:

  • Accurately weigh a high-purity (>99.5%, qualified by qNMR or mass balance) reference standard of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.
  • Prepare a stock solution by dissolving the standard in a suitable, non-interfering volatile solvent (e.g., methanol).
  • Create a calibration set by serial dilution to achieve concentrations spanning 80% to 120% of the target concentration. A five-point calibration curve is recommended (e.g., 80, 90, 100, 110, 120 µg/µL).

2. Spectral Acquisition:

  • Rationale: ATR is chosen for its ease of use, reproducibility, and minimal sample preparation.
  • Clean the ATR crystal thoroughly with the solvent and acquire a background spectrum.
  • Apply a consistent, small volume (e.g., 2 µL) of the most concentrated standard to the crystal.
  • Allow the solvent to evaporate completely, leaving a thin, uniform film. This step is critical for reproducibility.
  • Acquire the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
  • Repeat for all calibration standards and the blank (solvent only).

3. Data Processing & Validation:

  • Select an analytical peak for quantification. The N-H bending vibration (~1650-1580 cm⁻¹) is often a good choice as it falls in a clearer region than the broad O-H stretch.
  • Apply a consistent baseline correction across all spectra.
  • Measure the peak height or peak area for the analytical band. Peak area is often more robust.[7]
  • Perform the validation experiments as outlined in the table below.
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze a potential key starting material or impurity. The spectrum should show no interference at the analytical wavenumber.No significant absorbance at the chosen analytical peak for known impurities.
Linearity To demonstrate a proportional relationship between concentration and absorbance.Plot absorbance vs. concentration for the five calibration standards.Correlation coefficient (r²) ≥ 0.995.[16][17]
Range To define the concentration interval where the method is precise, accurate, and linear.The range is established by the linearity study.80% to 120% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Analyze samples of known concentration at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.Mean recovery between 98.0% and 102.0%.[18]
Precision Repeatability: To show precision over a short interval. Intermediate Precision: To show precision between days/analysts.Repeatability: Analyze six independent preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[15][16]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Calculate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[19]LOD and LOQ should be determined and reported.
Robustness To evaluate the method's reliability under minor variations.Deliberately vary parameters like the number of scans (e.g., 16 vs. 32) or the brand of solvent and assess the impact on results.Results should remain within the precision criteria.
Table 2: Summary of validation parameters and acceptance criteria based on ICH Q2(R2) guidelines.[14]

Comparative Analysis: FT-IR vs. Orthogonal Methods

No single analytical technique can reveal everything. A comprehensive understanding of purity requires the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.

G cluster_pros_cons center Purity Assessment of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol FTIR FT-IR (Vibrational Spectroscopy) center->FTIR Fast Screening Identity HPLC HPLC-UV/DAD (Liquid Chromatography) center->HPLC Impurity Profile Assay GCMS GC-MS (Gas Chromatography) center->GCMS Volatile Impurities Residual Solvents qNMR qNMR (Nuclear Magnetic Resonance) center->qNMR Absolute Purity Reference Standard FTIR_p Pros: - Very Fast - Low Cost - Green (No Solvents) - Non-destructive HPLC_p Pros: - High Resolution - High Sensitivity - Gold Standard for Purity - Well-established GCMS_p Pros: - Excellent for Volatiles - High Sensitivity (MS) - Structural Info (MS) qNMR_p Pros: - Absolute Method (Primary) - No specific reference needed - Structural Confirmation FTIR_c Cons: - Low Sensitivity - Not a separation technique - Poor for unknown impurities HPLC_c Cons: - Slower - Solvent Consumption - Higher Cost GCMS_c Cons: - Requires Volatility - Derivatization likely needed - Thermal degradation risk qNMR_c Cons: - Lower Throughput - Expensive Equipment - Requires high expertise

Diagram 2: A comparative framework of analytical methods for purity assessment.

ParameterFT-IR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Molecular VibrationDifferential PartitioningVolatility & Mass-to-Charge RatioNuclear Spin in a Magnetic Field
Primary Use Identity, Rapid Purity ScreeningPurity Assay, Impurity Profiling[4][20]Volatile/Semi-Volatile Impurity AnalysisAbsolute Purity, Reference Standard Certification[21][22]
Specificity Moderate (Functional Group Specific)High (Separates structurally similar compounds)Very High (Chromatographic separation + Mass fragmentation)Very High (Chemically specific nuclei)
Sensitivity Low (Typically >1%)High (Down to ~0.01% or lower)Very High (ppm to ppb levels)Moderate (~0.1%)
Quantitative Accuracy Good for assay against a standardExcellentGood (with appropriate standards)Excellent (Primary method)
Sample Prep Minimal (ATR) to Moderate (KBr)Moderate (Dissolution, Filtration)Moderate to High (May require derivatization)Minimal (Dissolution in deuterated solvent)
Analysis Time < 2 minutes15 - 45 minutes20 - 60 minutes10 - 30 minutes
Cost / Throughput Low / HighModerate / ModerateHigh / LowVery High / Low
Table 3: Comparative performance overview of key analytical techniques.

Conclusion: Strategic Implementation of a Validated FT-IR Method

The validation of an FT-IR spectroscopic method for the purity of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is not an attempt to replace chromatography, but to augment it. This guide has demonstrated that, when properly validated according to ICH guidelines, FT-IR serves as a powerful, rapid, and cost-effective tool for quantitative analysis.[16][23]

Our expert recommendation:

  • Use HPLC as the primary, definitive method for release testing and stability studies to generate a comprehensive impurity profile.

  • Implement a validated FT-IR method for rapid in-process control checks, raw material identification and screening, and for monitoring reaction completion where a significant spectral change is expected.

  • Employ qNMR to certify the primary reference standard used for calibrating both the FT-IR and HPLC methods, ensuring traceability and accuracy.

By leveraging the strengths of each technique, a modern pharmaceutical development laboratory can build a more efficient, robust, and compliant quality control strategy, ensuring the integrity of intermediates and the quality of the final API.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Emery Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • International Journal of Research and Analytical Reviews. (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]

  • PubMed. (2024). Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services. [Link]

  • International Journal of Advanced Research in Engineering and Science(IJARESM). (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]

  • Acta Chimica Slovaca. (2011). The use of FTIR analysis in determining the purity of gases. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • PMC. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • Royal Society of Chemistry. (2023). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review. [Link]

  • Northway Biotech. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?. [Link]

  • Elprocus. (2011). Structural analysis of amines. [Link]

  • Oxford Academic. (1983). Application of the Combined Analytical Techniques of HPLC/FT-IR, GC/FT-IR, and GC/MS to the Analysis of Real Samples. [Link]

  • Journal of Applied Bioanalysis. (2024). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • Profound Research. (2025). Difference between FTIR Analysis and HPLC Analysis. [Link]

  • Agilent. (2023). A Comprehensive Guide to FTIR Analysis. [Link]

  • Technology Networks. (2023). Difference between FTIR and HPLC?. [Link]

  • Michigan Technological University. (2001). Quantitative Mineral Analysis by FTIR Spectroscopy. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Asian Journal of Research in Chemistry. (2017). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2024). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. [Link]

  • ResearchGate. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. [Link]

  • Agilent. (2022). FTIR Spectroscopy for Cleaning Verification of Mixing Vessels and Reaction Chambers. [Link]

  • Science and Technology Indonesia. (2023). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. [Link]

  • PMC. (2020). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol for Laboratory Professionals

The structural similarity to piperidine suggests that this compound may exhibit comparable hazardous properties, including potential flammability, acute toxicity, and corrosivity.[1][2] Therefore, it is imperative to han...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural similarity to piperidine suggests that this compound may exhibit comparable hazardous properties, including potential flammability, acute toxicity, and corrosivity.[1][2] Therefore, it is imperative to handle 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol as a hazardous chemical waste throughout its lifecycle.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the following personal protective equipment (PPE) must be worn to mitigate exposure risks.

Personal Protective Equipment (PPE) Specifications
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[1]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are required.[1]
Body Protection A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[1]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

II. Disposal Protocol: A Step-by-Step Approach

The primary and most critical step in the disposal of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is to engage a licensed chemical waste disposal service.[6] Under no circumstances should this chemical be discharged down the drain or into the environment.[3][4]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealable container for the collection of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol waste.

  • The container must be constructed of a material compatible with the chemical. Based on the properties of similar compounds, a high-density polyethylene (HDPE) or glass container is recommended.[7][8]

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][9]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[9]

  • The full chemical name, "1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol," and its CAS number (if available) must be included.

  • Indicate the associated hazards (e.g., Flammable, Corrosive, Toxic) based on the inferred properties from similar piperidine compounds.[1]

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[7][10]

  • The storage area should be away from heat, sparks, and open flames.[3]

  • Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[11]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[6]

5. Decontamination of Empty Containers:

  • "Empty" containers that previously held 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol must be decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1][12]

  • After thorough decontamination, the container can be disposed of in accordance with your institution's guidelines for non-hazardous laboratory waste. Deface the original label before disposal.[1]

III. Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate potential hazards.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.[1]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Avoid using combustible materials like paper towels.[1]

  • Collect: Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.[1]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response Start Start: Unused or Waste 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Accidental Spill Occurs Start->Spill Segregate Segregate Waste into a Designated, Labeled Container PPE->Segregate Store Store in a Secure, Ventilated Area with Secondary Containment Segregate->Store Pickup Schedule Pickup with Licensed Waste Disposal Service Store->Pickup End Proper Disposal Complete Pickup->End Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill with Non-Combustible Absorbent Evacuate->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Collect->Store Follow Standard Disposal Path

Caption: Disposal workflow for 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol.

V. Regulatory Compliance

All laboratory waste disposal is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][13] It is the responsibility of the researcher and their institution to comply with all applicable regulations, which include proper waste identification, labeling, storage, and disposal.[11][14] Many academic and research institutions operate under specific guidelines, such as the EPA's Subpart K regulations for academic laboratories, which provide alternative requirements for managing hazardous waste.[15][16]

By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe and compliant disposal of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, thereby protecting themselves, their colleagues, and the environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Material Safety Data Sheet. (2024, March 18). Retrieved from [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Comprehensive Safety & Operational Guide: Handling 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Chemical Profiling & Hazard Causality 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a complex polyamine characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol

Chemical Profiling & Hazard Causality

1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a complex polyamine characterized by a piperidine core, a primary aliphatic amine (3-aminopropyl group), and a secondary alcohol (ethan-1-ol group).

Mechanistic Hazard Profile: The presence of both primary and tertiary amine functionalities renders this compound highly basic and nucleophilic. Like most aliphatic amines, it acts as a to the skin, eyes, and mucous membranes[1]. While the hydroxyl group allows for hydrogen bonding—which lowers its vapor pressure compared to lower-molecular-weight amines—aerosolization or heating during experimental workflows will release that are heavier than air[2]. Furthermore, aliphatic amines react violently with concentrated mineral acids and oxidizing agents, necessitating strict segregation during storage and handling[1].

Self-Validating Personal Protective Equipment (PPE) System

To ensure a self-validating safety protocol, PPE selection must account for the specific permeation kinetics of aliphatic amines. Standard laboratory gloves are often insufficient for direct contact.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification & Validation Protocol
Hand Protection Butyl Rubber or Neoprene (Primary)[3]. Heavy-duty Nitrile (Incidental only).Aliphatic amines [4] and can upon prolonged exposure[5].Validation : Inflate gloves manually to check for pinhole leaks prior to donning.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+). Face shield if handling >50 mL.Amines cause rapid, irreversible corneal damage upon contact. Safety glasses lack a sufficient orbital seal.Validation : Ensure goggles form a vacuum-like seal against the face.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant rubberized apron.Prevents capillary wicking of corrosive liquids through standard cotton.Validation : Button coat completely; ensure sleeves overlap glove cuffs.
Respiratory Chemical Fume Hood (Face velocity > 0.5 m/s or 100 fpm).Captures alkaline vapors and aerosols.Validation : Check the digital flow monitor visually before uncapping the reagent.

Operational Handling Workflows

Step-by-Step Handling Protocol:

  • Pre-Operation Setup: Clear the fume hood of unnecessary clutter to maintain laminar airflow. Verify that the fume hood sash is positioned at or below the certified working height.

  • Glove Selection & Double-Gloving: Don a pair of inner nitrile gloves, followed by heavy-duty Butyl rubber outer gloves. This provides a dual-layer defense against permeation.

  • Transfer Technique: Utilize a closed-system transfer or a glass syringe with a Luer-lock tip for liquid manipulation. Avoid pouring directly from wide-mouth bottles to prevent splashing and vapor displacement.

  • Reaction Quenching: If the compound is used as a reagent or catalyst, ensure the reaction is cooled (e.g., via an ice bath) before adding any neutralizing agents. Amine-acid neutralizations are highly exothermic and can cause solvent boiling.

  • Decontamination: Wipe down the exterior of the reagent bottle with a damp, slightly acidic wipe (e.g., dilute citric acid) before returning it to the corrosives/bases storage cabinet.

Spill Response & Waste Disposal

In the event of a spill, standard acid-base chemistry dictates the response. Never use concentrated mineral acids (like HCl or H₂SO₄) to neutralize an amine spill, as the rapid exothermic reaction will cause boiling, spattering, and toxic vapor release[2]. Instead, use a weak, solid acid.

G Start Spill Detected: 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol Assess Assess Volume & Toxicity (Evacuate if >100mL outside hood) Start->Assess PPE Verify PPE Integrity (Butyl Gloves, Goggles, Respirator) Assess->PPE Manageable Neutralize Apply Weak Acid Neutralizer (Citric Acid / Sodium Bisulfate) PPE->Neutralize Absorb Absorb Liquid (Vermiculite / Sand) Neutralize->Absorb Collect Collect in Chemically Compatible Container Absorb->Collect Dispose Label as Hazardous Waste (Corrosive Amine/Basic Waste) Collect->Dispose

Workflow for containment, neutralization, and disposal of aliphatic amine spills.

Step-by-Step Spill Response:

  • Isolate: Alert personnel and restrict access to the spill area. If the spill occurs outside a fume hood, increase room ventilation immediately.

  • Neutralize: Carefully broadcast a solid, weak acid (e.g., citric acid or sodium bisulfate) over the spill, starting from the perimeter and working inward to prevent spreading.

  • Absorb: Once the neutralization reaction subsides (cessation of heat/fuming), apply an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

  • Collect & Dispose: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Aqueous Basic Amine / Corrosive."

  • Final Wash: Wash the spill surface with a mild soap and water solution to remove any residual alkaline film.

Storage Segregation Logistics

Due to its nucleophilic nature, 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol must be stored in a dedicated corrosives/bases cabinet.

  • Incompatible Materials: .

  • Atmospheric Control: Store under an inert atmosphere (nitrogen or argon) if possible, as primary amines can slowly react with atmospheric carbon dioxide to form carbamate salts, degrading reagent purity.

References

  • King Abdullah University of Science and Technology (KAUST). "Laboratory Safety Manual." KAUST Health, Safety and Environment. [Link]

  • Pace University. "Chemical Hygiene Plan." Pace University Environmental Health and Safety.[Link]

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." ACC Center for the Polyurethanes Industry.[Link]

  • FYG Gloves. "What Should You Not Use Nitrile Gloves For? Key Limitations." FYG Industrial Safety. [Link]

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  • Foundation for Research and Technology - Hellas (FORTH). "Safe Use of Chemicals in the Laboratory & Hazardous Waste Management."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
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